6-Bromo-8-chloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEUOIMCEVFYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675211 | |
| Record name | 6-Bromo-8-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16567-13-8 | |
| Record name | 6-Bromo-8-chloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16567-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-8-chloroquinoline: A Comprehensive Technical Guide for Researchers
CAS Number: 16567-13-8
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential applications of 6-Bromo-8-chloroquinoline. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical and Physical Properties
This compound is a halogenated derivative of quinoline. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16567-13-8 | [1] |
| Molecular Formula | C₉H₅BrClN | [1] |
| Molecular Weight | 242.50 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 119.5-120 °C | |
| Boiling Point | 327.8±22.0 °C (Predicted) | |
| Solubility | Data not readily available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| LogP | 3.1 | [1] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics are outlined below based on the analysis of related haloquinoline structures.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be influenced by the positions of the bromine and chlorine atoms on the quinoline ring. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm range. The carbons attached to the halogens and nitrogen would show characteristic shifts. |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight, with additional peaks for the different isotopic combinations of Br and Cl. |
| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching of the quinoline core, and C-Br and C-Cl stretching vibrations. |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed Skraup reaction for the synthesis of this compound.
Experimental Protocol: Skraup Synthesis of this compound (Representative)
Disclaimer: This is a representative protocol based on the general Skraup quinoline synthesis and should be optimized for safety and yield.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reagent Addition: To the flask, add 4-bromo-2-chloroaniline.
-
Catalyst and Dehydrating Agent: Slowly and carefully add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Glycerol Addition: Add glycerol to the mixture.
-
Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide (with extreme caution and appropriate safety measures).
-
Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and may require initial cooling before controlled heating under reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Neutralization: Carefully neutralize the acidic solution with a base, such as sodium hydroxide, until a precipitate forms.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, the quinoline scaffold and its halogenated derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities.[2]
Potential Therapeutic Areas:
-
Anticancer: Many quinoline derivatives have been investigated as anticancer agents.[3] They can exert their effects by inhibiting various signaling pathways crucial for cancer cell growth and survival.
-
Antimicrobial: The quinoline core is a key feature of several antibacterial and antifungal drugs.[4] Haloquinolines, in particular, have shown potent antimicrobial properties.
-
Antiviral: Certain quinoline derivatives have demonstrated antiviral activity, including against HIV.
-
Neurodegenerative Diseases: The metal-chelating properties of some quinoline derivatives make them potential therapeutic agents for neurodegenerative disorders where metal ion dysregulation is implicated.
Potential Biological Signaling Pathway Involvement
Given the established role of quinoline derivatives as anticancer agents, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for cancer therapeutics.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
This guide provides a summary of the available information on this compound and its potential in a research and development context. Further experimental investigation is required to fully elucidate its properties and biological activities.
References
An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-8-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-8-chloroquinoline. This compound, a halogenated quinoline derivative, is of interest to researchers in medicinal chemistry and materials science due to the diverse biological and electronic activities exhibited by the quinoline scaffold.[1][2] The data and protocols presented herein are essential for predicting its behavior in biological systems, designing experimental studies, and developing new applications.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. The data is a combination of experimentally determined values and computationally predicted values from reputable chemical databases.
| Property | Value | Data Source |
| Molecular Formula | C₉H₅BrClN | PubChem[3] |
| Molecular Weight | 242.50 g/mol | PubChem[3], ChemicalBook[4] |
| Melting Point | 119.5-120 °C | ChemicalBook[4] |
| Boiling Point (Predicted) | 327.8 ± 22.0 °C | ChemicalBook[4] |
| Density (Predicted) | 1.673 ± 0.06 g/cm³ | ChemicalBook[4] |
| pKa (Predicted) | 1.53 ± 0.20 | ChemicalBook[4] |
| logP (Predicted) | 3.6507 | ChemScene[5] |
| Appearance | Off-white to solid | ChemicalBook[4] |
| CAS Number | 16567-13-8 | PubChem[3] |
Experimental Protocols for Property Determination
While specific experimental procedures for the determination of all physicochemical properties of this compound are not extensively detailed in the available literature, standard methodologies for quinoline derivatives can be applied. The following protocols are based on established analytical techniques.[6]
1. Melting Point Determination (Capillary Method)
-
Principle: The melting point is a key indicator of a compound's purity. A sharp melting range is characteristic of a pure substance.
-
Methodology:
-
A small, dry sample of this compound is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[6]
-
2. pKa Determination (Potentiometric Titration)
-
Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like a quinoline, it refers to the pKa of its conjugate acid.
-
Methodology:
-
A solution of this compound of a known concentration is prepared in an appropriate solvent (e.g., water or a co-solvent system if solubility is low).[6]
-
The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).
-
The pH of the solution is monitored using a calibrated pH meter after each incremental addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
3. logP Determination (Shake-Flask Method)
-
Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADMET) properties.[7]
-
Methodology:
-
A solution of this compound is prepared in a biphasic system consisting of n-octanol and a pH 7.4 buffer (to mimic physiological conditions).[6]
-
The mixture is shaken vigorously in a sealed flask at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[6]
-
4. Aqueous Solubility Determination (Shake-Flask Method)
-
Principle: Solubility is a fundamental property that affects a drug's bioavailability and formulation.
-
Methodology:
-
An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is established (typically 24-48 hours).[6]
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method like HPLC-UV.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and physicochemical characterization of a novel quinoline derivative like this compound.
Caption: Workflow for synthesis and physicochemical characterization of this compound.
Conclusion
The physicochemical properties of this compound, particularly its moderate lipophilicity and solid-state nature at room temperature, provide a foundational understanding for its potential applications. The provided experimental protocols offer standardized methods for verifying and expanding upon the existing data. This technical guide serves as a critical resource for scientists and researchers, enabling informed decisions in the design of future studies and the development of novel applications for this and related quinoline compounds. The quinoline core is a versatile scaffold in medicinal chemistry, known to be a part of various therapeutic agents, and a thorough understanding of the physicochemical properties of its derivatives is paramount for innovation in this field.[2]
References
- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H5BrClN | CID 46739616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 16567-13-8 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-8-chloroquinoline molecular structure and weight
An In-Depth Technical Guide to 6-Bromo-8-chloroquinoline for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, and key experimental considerations for this compound, a halogenated quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry.
Molecular Structure and Properties
This compound is a heterocyclic aromatic compound. The quinoline core is substituted with a bromine atom at the 6th position and a chlorine atom at the 8th position.
Molecular Structure:
The structure of this compound is characterized by the following identifiers:
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅BrClN | [1][2][3][4][5] |
| Molecular Weight | 242.50 g/mol | [1][2][3][4][5][6] |
| CAS Number | 16567-13-8 | [1][3][4] |
| Appearance | Solid | [2] |
| Melting Point | 119.5-120 °C | [3] |
| XLogP3 | 3.1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be envisioned as a multi-step process starting from a commercially available substituted aniline.
Logical Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Step 1: Skraup Synthesis of this compound
This step involves the cyclization of 4-bromo-2-chloroaniline with glycerol in the presence of an acid catalyst and an oxidizing agent to form the quinoline ring system.
-
Materials:
-
4-Bromo-2-chloroaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., arsenic acid or nitrobenzene)
-
Ferrous sulfate (as a moderator)
-
-
Procedure:
-
In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a reaction vessel containing 4-bromo-2-chloroaniline and glycerol. The reaction is highly exothermic and requires careful temperature control.
-
Add ferrous sulfate to moderate the reaction.
-
Slowly add the oxidizing agent to the mixture.
-
Heat the reaction mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the crude product precipitates.
-
Filter the precipitate, wash with water, and dry.
-
Purification Protocol
The crude product from the synthesis will likely contain impurities and requires purification.
-
Method: Column chromatography or recrystallization.
-
Procedure (Column Chromatography):
-
Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
-
Load the dissolved sample onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
To assess the purity of the synthesized compound, a reverse-phase HPLC method can be employed.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A small amount of an acid like formic acid can be added for better peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm is generally suitable for aromatic compounds like quinolines.
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Application in Drug Discovery
Quinoline derivatives are a well-established class of "privileged structures" in medicinal chemistry, known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, with its specific substitution pattern, serves as a valuable scaffold for the development of novel therapeutic agents. The bromine and chlorine atoms provide reactive handles for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for biological screening.
Logical Workflow for Drug Discovery Application
Caption: A logical workflow for the utilization of this compound in a drug discovery program.
References
Synthesis of 6-Bromo-8-chloroquinoline from 4-bromoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 6-Bromo-8-chloroquinoline, a substituted quinoline of interest in medicinal chemistry and drug development, starting from the readily available precursor, 4-bromoaniline. This document details the multi-step synthesis, including established reaction protocols, and presents quantitative data in a structured format.
Synthetic Strategy: A Multi-step Approach
The synthesis of this compound from 4-bromoaniline is most effectively achieved through a four-step sequence. This strategy first involves the construction of the 6-bromoquinoline core via the Skraup synthesis. Subsequent functionalization at the 8-position is then carried out through a series of well-established reactions: nitration, reduction, and a final Sandmeyer reaction to introduce the chloro substituent.
Caption: Overall synthetic pathway for this compound from 4-bromoaniline.
Experimental Protocols
Step 1: Synthesis of 6-Bromoquinoline via Skraup Reaction
The Skraup reaction is a classic and efficient method for constructing the quinoline ring system from an aniline.[1] In this step, 4-bromoaniline is reacted with glycerol in the presence of a strong acid (sulfuric acid) and an oxidizing agent to yield 6-bromoquinoline.[1]
Reaction: 4-Bromoaniline + Glycerol → 6-Bromoquinoline
Experimental Protocol:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-bromoaniline and an oxidizing agent (e.g., nitrobenzene or arsenic acid).
-
Heat the mixture with stirring to approximately 140-145°C.[1]
-
Add anhydrous glycerol dropwise to the reaction mixture while maintaining the temperature. The reaction is often vigorous, and the addition rate should be controlled to prevent it from getting out of hand. The use of ferrous sulfate can help to moderate the reaction.
-
After the addition is complete, continue heating the mixture for several hours to ensure the completion of the reaction.
-
Cool the reaction mixture and carefully pour it into a large volume of water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) until it is alkaline.
-
The crude 6-bromoquinoline often separates as an oil or solid. It can be isolated by steam distillation or solvent extraction.
-
For extraction, use a suitable organic solvent such as toluene.[1] Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude 6-bromoquinoline by vacuum distillation or recrystallization.
| Parameter | Value | Reference |
| Starting Material | 4-bromoaniline | [1] |
| Key Reagents | Glycerol, Sulfuric Acid, Oxidizing Agent | [1] |
| Reaction Temperature | 140-145°C | [1] |
| Purification Method | Steam Distillation or Solvent Extraction | [1] |
Step 2: Synthesis of 6-Bromo-8-nitroquinoline
The nitration of 6-bromoquinoline is expected to proceed at the C8 position due to the directing effects of the quinoline nitrogen.
Reaction: 6-Bromoquinoline + HNO₃/H₂SO₄ → 6-Bromo-8-nitroquinoline
Experimental Protocol:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.
-
Slowly add 6-bromoquinoline to the cooled nitrating mixture with constant stirring, ensuring the temperature is kept low.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, followed by stirring at room temperature to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated 6-bromo-8-nitroquinoline is collected by filtration, washed with water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Value |
| Starting Material | 6-bromoquinoline |
| Key Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Reaction Temperature | 0-5°C initially, then room temperature |
| Purification Method | Recrystallization |
Step 3: Synthesis of 6-Bromo-8-aminoquinoline
The reduction of the nitro group in 6-bromo-8-nitroquinoline to an amino group is a standard transformation. A common and effective method involves the use of iron powder in acetic acid.[2]
Reaction: 6-Bromo-8-nitroquinoline → 6-Bromo-8-aminoquinoline
Experimental Protocol:
-
Suspend 6-bromo-8-nitroquinoline in a mixture of ethanol, water, and acetic acid.
-
Add iron powder to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter it through celite to remove the iron residues.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 6-bromo-8-aminoquinoline can be purified by column chromatography.
| Parameter | Value | Reference |
| Starting Material | 6-bromo-8-nitroquinoline | [2] |
| Key Reagents | Iron powder, Acetic Acid, Ethanol, Water | [2] |
| Reaction Condition | Reflux | [2] |
| Purification Method | Column Chromatography | [2] |
Step 4: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for converting the 8-amino group of 6-bromo-8-aminoquinoline into a chloro group via a diazonium salt intermediate.[3]
Reaction: 6-Bromo-8-aminoquinoline → this compound
Experimental Protocol:
-
Dissolve 6-bromo-8-aminoquinoline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and then with a sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Starting Material | 6-bromo-8-aminoquinoline | [3] |
| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | [3] |
| Reaction Temperature | 0-5°C for diazotization, then warming | [3] |
| Purification Method | Column Chromatography or Recrystallization | [2] |
Data Presentation
The following table summarizes the expected intermediates and the final product of this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-bromoaniline | C₆H₆BrN | 172.02 |
| 6-bromoquinoline | C₉H₆BrN | 208.06 |
| 6-bromo-8-nitroquinoline | C₉H₅BrN₂O₂ | 253.06 |
| 6-bromo-8-aminoquinoline | C₉H₇BrN₂ | 223.07 |
| This compound | C₉H₅BrClN | 242.50 |
Mandatory Visualizations
Caption: Detailed experimental workflow for the synthesis of this compound.
References
1H NMR and 13C NMR spectra of 6-Bromo-8-chloroquinoline
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-8-chloroquinoline
Introduction
This technical guide offers a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. Given the absence of comprehensive experimental spectral data in publicly accessible databases, this document provides predicted chemical shifts (δ) and coupling constants (J) based on the analysis of structurally related compounds, including 6-bromoquinoline and 8-chloroquinoline. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of this molecule for identification, characterization, and quality control purposes.
The quinoline ring system is a fundamental scaffold in medicinal chemistry, and understanding the influence of substituents on its electronic environment is crucial for structural elucidation.[1] The presence of two distinct halogen atoms, bromine at the 6-position and chlorine at the 8-position, creates a unique substitution pattern that significantly influences the chemical shifts of the remaining protons and carbons on the aromatic rings.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are derived from known data for 6-bromoquinoline and the anticipated electronic effects of an additional chloro-substituent at the C-8 position.[2]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |
| H-2 | ~8.95 | dd | J = 4.3, 1.7 |
| H-3 | ~7.50 | dd | J = 8.4, 4.3 |
| H-4 | ~8.25 | dd | J = 8.4, 1.7 |
| H-5 | ~8.15 | d | J = 2.0 |
| H-7 | ~7.90 | d | J = 2.0 |
Note: These are predicted values. Actual experimental results may vary based on solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~151.5 |
| C-3 | ~122.5 |
| C-4 | ~136.8 |
| C-4a | ~148.2 |
| C-5 | ~129.0 |
| C-6 | ~121.5 |
| C-7 | ~134.0 |
| C-8 | ~130.0 |
| C-8a | ~127.8 |
Note: These are predicted values. Quaternary carbons (C-6, C-8, C-4a, C-8a) will typically show lower intensity signals. Actual experimental results may vary.
Experimental Protocols
The following protocols describe standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for quinoline derivatives like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.[2]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives.[2]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent within a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the resulting solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any solid particulates are observed, filter the solution through a small plug of glass wool placed at the bottom of the Pasteur pipette during the transfer to ensure a homogeneous sample.
NMR Spectrometer Setup and Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., zg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 12-15 ppm, centered around 7-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds to allow for full proton relaxation between scans.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ = 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., zgpg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 200-220 ppm.[3]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2]
-
Referencing: The spectrum is referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at δ = 77.16 ppm) or TMS at δ = 0.00 ppm.
Visualization of Molecular Structure and Logical Workflow
The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignments and a typical experimental workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
References
Solubility Profile of 6-Bromo-8-chloroquinoline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Bromo-8-chloroquinoline is a halogenated quinoline derivative of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical development. A thorough understanding of its solubility in various organic solvents is fundamental for its application in reaction chemistry, purification, formulation, and screening. This technical guide provides a summary of the known physicochemical properties of this compound. Due to the limited availability of public quantitative solubility data, this document details a standardized experimental protocol for determining its solubility profile. Furthermore, a logical workflow for this determination process is provided to guide researchers in generating accurate and reproducible data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. Key properties are summarized in Table 1. The presence of two halogen substituents on the quinoline core suggests that the molecule possesses moderate polarity and is likely to exhibit limited aqueous solubility but better solubility in various organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16567-13-8 | [1][2] |
| Molecular Formula | C₉H₅BrClN | [2][3] |
| Molecular Weight | 242.50 g/mol | [2] |
| Melting Point | 119.5-120 °C | [1] |
| Appearance | Solid | [3] |
| InChI Key | BDEUOIMCEVFYET-UHFFFAOYSA-N |
Solubility Data
Quantitative Solubility
Qualitative Solubility Assessment
Based on the solubility characteristics of structurally similar compounds, such as other halogenated quinolines, a qualitative solubility profile can be inferred.[4][5] this compound is expected to be soluble in a range of common organic solvents. Table 2 presents these expected qualitative solubility characteristics, which should be confirmed experimentally.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | Soluble | Expected based on solubility of similar bromoquinoline derivatives.[4][5] |
| Acetonitrile | Soluble | Expected based on solubility of similar bromoquinoline derivatives.[4][5] | |
| Tetrahydrofuran (THF) | Soluble | Expected based on structural similarity to other soluble heterocycles.[4] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for poorly soluble compounds in biological assays.[6] | |
| Halogenated | Dichloromethane (DCM) | Soluble | "Like dissolves like" principle; suitable for halogenated compounds.[4][5] |
| Chloroform | Soluble | Similar polarity to DCM.[5] | |
| Esters | Ethyl Acetate | Soluble | Common solvent for purification and reactions.[4][5] |
| Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble | Polarity may be suitable, but hydrogen bonding could influence solubility. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | Significant polarity mismatch is expected to limit solubility.[5] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[7][8]
Objective
To determine the saturation concentration (solubility) of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is critical to ensure equilibrium has been reached.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve equilibrium.
-
Phase Separation: After the equilibration period, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter into a clean vial to remove all undissolved particles. Perform a precise serial dilution of the clear filtrate with the same solvent into a volumetric flask to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A standard calibration curve of this compound in the respective solvent must be prepared beforehand.
-
Data Analysis: Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity. Report the solubility in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The logical progression of the solubility determination protocol is a critical component of ensuring reproducible results. The following diagram illustrates the key steps in the experimental workflow.
Caption: Workflow for Quantitative Solubility Determination using the Shake-Flask Method.
Conclusion
While quantitative solubility data for this compound is not widely published, this technical guide provides the necessary framework for its systematic and accurate determination. By following the detailed shake-flask protocol, researchers can generate the high-quality, reproducible solubility profiles essential for advancing chemical synthesis, process optimization, and pharmaceutical development involving this compound. The provided workflow and data table templates serve as practical tools to guide this critical characterization process.
References
- 1. This compound CAS#: 16567-13-8 [m.chemicalbook.com]
- 2. This compound | C9H5BrClN | CID 46739616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
6-Bromo-8-chloroquinoline: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides a detailed overview of 6-Bromo-8-chloroquinoline, a halogenated quinoline derivative of significant interest to researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science. This document covers its commercial availability, potential synthetic routes, and the broader biological context of substituted quinolines, offering a valuable resource for its application in research and development.
Physicochemical Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 16567-13-8 , is a solid organic compound. Its molecular formula is C₉H₅BrClN, and it has a molecular weight of 242.50 g/mol .[1][2] The structure consists of a quinoline core substituted with a bromine atom at the 6-position and a chlorine atom at the 8-position.
Commercial Availability and Suppliers
This compound is available from various chemical suppliers. The purity, pricing, and availability can vary, and researchers are advised to contact the suppliers directly for the most current information. Below is a summary of some of the known suppliers.
| Supplier | CAS Number | Purity | Pack Size | Price (USD) | Availability |
| Sigma-Aldrich | 16567-13-8 | Not specified; sold as part of a collection for early discovery research.[3] | 25 mg | $96.20 | Contact Customer Service[3] |
| BLD Pharm | 16567-13-8 | ≥97% | 1g, 5g, 25g | Contact for pricing | In Stock |
| ChemicalBook | 16567-13-8 | Not specified | Not specified | Contact for pricing | In Stock |
| Toronto Research Chemicals | 16567-13-8 | Not specified | 1000 mg | Contact for pricing | Not specified[4] |
| Adamas-beta | 16567-13-8 | Not specified | Not specified | Contact for pricing | Not specified[5] |
Synthesis and Preparation
A general logical workflow for such a synthesis is outlined below:
Caption: A logical workflow for the synthesis of this compound.
The synthesis would likely begin with a substituted aniline, which would undergo a cyclization reaction, such as the Skraup or Doebner-von Miller reaction, to form the quinoline core. Subsequent halogenation steps would introduce the bromine and chlorine atoms at the desired positions. The specific reagents and reaction conditions would need to be optimized to achieve the desired regioselectivity and yield. Reviews on the synthesis of halogenated quinolines can provide a valuable starting point for developing a specific protocol.[8][9]
Potential Applications in Research and Drug Development
Substituted quinolines are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[3][10][11] While specific studies on the biological activity of this compound are limited, the known activities of related halogenated quinolines suggest several potential areas of investigation.
Potential Biological Activities of Halogenated Quinolines
-
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by targeting various cellular mechanisms, including enzyme inhibition and disruption of cell signaling pathways.[4][12]
-
Antimicrobial Activity: The quinoline core is central to several antibacterial and antifungal drugs. Halogen substitution can significantly influence the antimicrobial spectrum and potency.
-
Antiviral Activity: Certain substituted quinolines have shown promise as antiviral agents.
-
Anti-inflammatory Activity: The anti-inflammatory properties of some quinoline derivatives make them interesting candidates for the development of new therapies for inflammatory diseases.
The specific substitution pattern of this compound, with halogens at positions 6 and 8, may confer unique pharmacological properties. Researchers can use this compound as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential research applications of this compound.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not yet widely published. However, researchers can adapt standard protocols used for other substituted quinolines in various assays. For example, in anticancer research, protocols for cell viability assays (e.g., MTT or XTT), apoptosis assays, and enzyme inhibition assays would be relevant. Similarly, in antimicrobial research, standard methods for determining the minimum inhibitory concentration (MIC) would be applicable.
Conclusion
This compound is a commercially available compound with significant potential for use in drug discovery and materials science. While specific biological data and detailed synthesis protocols are still emerging, the rich history of halogenated quinolines in medicinal chemistry provides a strong foundation for its exploration. This guide serves as a starting point for researchers interested in harnessing the potential of this intriguing molecule.
References
- 1. This compound | C9H5BrClN | CID 46739616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 16567-13-8 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 6-Bromo-8-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and physicochemical properties of 6-Bromo-8-chloroquinoline. The content is intended to support laboratory research and drug development activities by providing essential data and outlining relevant experimental protocols.
Chemical and Physical Properties
This compound is a halogenated quinoline derivative. The following table summarizes its key chemical and physical properties.
| Property | Value |
| CAS Number | 16567-13-8 |
| Molecular Formula | C₉H₅BrClN |
| Molecular Weight | 242.50 g/mol |
| Appearance | Solid |
| Melting Point | 119.5-120 °C |
| Boiling Point | 327.8±22.0 °C (Predicted) |
| SMILES String | ClC1=CC(Br)=CC2=CC=CN=C12 |
| InChI Key | BDEUOIMCEVFYET-UHFFFAOYSA-N |
Safety and Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Cat. 3) | GHS06 | Danger | H301: Toxic if swallowed |
General Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, follow these first aid procedures and seek immediate medical attention.[1]
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting .[1] Immediately call a POISON CENTER or doctor/physician.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] |
Experimental Protocols
Proposed Synthesis via Skraup Reaction
A plausible synthetic route for this compound is the Skraup synthesis, a classic method for preparing quinolines.[3][4][5] This would involve the reaction of 2-chloro-4-bromoaniline with glycerol in the presence of an acid and an oxidizing agent.
Materials:
-
2-chloro-4-bromoaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene or arsenic acid)[6]
-
Ferrous sulfate (optional, to moderate the reaction)[6]
Procedure (General):
-
Carefully add concentrated sulfuric acid to a mixture of 2-chloro-4-bromoaniline and glycerol.
-
Add the oxidizing agent and ferrous sulfate (if used).
-
Heat the mixture under reflux. The reaction is often vigorous and requires careful temperature control.[6]
-
After the reaction is complete, cool the mixture and pour it into water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring.
-
¹³C NMR: The spectrum will show the characteristic signals for the carbon atoms of the quinoline core.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (242.50 g/mol ).[8]
-
The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom.
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds of the quinoline ring system.
Potential Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway data for this compound are not currently available in the public domain. However, the halogenated quinoline scaffold is a known pharmacophore with a wide range of biological activities.
Potential Areas of Investigation:
-
Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[9] The presence of halogen atoms can influence this activity.
-
Antimicrobial Activity: Halogenated quinolines have been investigated for their antibacterial and antifungal properties.[10] The mechanism of action is often related to their ability to chelate metal ions, which are essential for microbial growth.[10]
Further research is required to elucidate the specific biological effects and potential mechanisms of action of this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound via the Skraup reaction.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C9H5BrClN | CID 46739616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Bromo-8-chloroquinoline as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-8-chloroquinoline is a halogenated quinoline derivative that serves as a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The differential reactivity of the bromine and chlorine substituents on the this compound core allows for selective and sequential functionalization, making it a valuable building block in the design and synthesis of novel therapeutic agents.
Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[4][5][6][7] Notably, quinoline-based compounds have been developed as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[8][9][10] This document provides detailed application notes, experimental protocols, and data for the utilization of this compound in the synthesis of potential pharmaceutical candidates.
Applications in Drug Discovery
The primary application of this compound in pharmaceutical research lies in its use as a scaffold for the generation of diverse chemical libraries through various cross-coupling reactions. The bromo group at the 6-position is more reactive than the chloro group at the 8-position in palladium-catalyzed reactions, enabling regioselective modifications.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, allowing the introduction of aryl or heteroaryl substituents at the 6-position.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the synthesis of 6-aminoquinoline derivatives.
-
Sonogashira Coupling: For the formation of C-C triple bonds, leading to the synthesis of 6-alkynylquinoline derivatives.
These transformations yield a variety of substituted 8-chloroquinolines that can be further modified or screened for biological activity.
Data Presentation: Representative Derivatives and Biological Activity
While specific data for derivatives of this compound is limited in publicly available literature, the following tables provide illustrative quantitative data for structurally related quinoline derivatives to demonstrate the potential of this chemical class.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Bromoquinolines
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 6-Phenyl-4-chloroquinoline-3-carbonitrile | 85 | [11] |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-4-chloroquinoline-3-carbonitrile | 92 | [11] |
| 3 | 3-Fluorophenylboronic acid | 6-(3-Fluorophenyl)-4-chloroquinoline-3-carbonitrile | 78 | [11] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 6-(4-(Trifluoromethyl)phenyl)-4-chloroquinoline-3-carbonitrile | 88 | [11] |
Table 2: Illustrative Yields for Buchwald-Hartwig Amination of Bromoquinolines
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Morpholine | 6-Morpholino-2-chloroquinoline | 85 | [9] |
| 2 | Piperidine | 6-Piperidino-2-chloroquinoline | 78 | [9] |
| 3 | Aniline | 6-(Phenylamino)flavone | 95 | [12] |
| 4 | 4-Methoxyaniline | 6-((4-Methoxyphenyl)amino)-2-phenyl-4H-chromen-4-one | 23 | [12] |
Table 3: Anticancer Activity of Representative Quinoline Derivatives (IC50 Values)
| Compound | Cell Line | Target | IC50 (µM) | Reference |
| Quinoline Derivative 1 | A549 (Lung) | EGFR | 0.01 | [8] |
| Quinoline Derivative 2 | HCT-116 (Colon) | VEGFR2 | 0.08 | [8] |
| 8-Hydroxyquinoline | HCT 116 (Colon) | - | 9.33 | [13] |
| 5-Amino-8-hydroxyquinoline | MCF-7 (Breast) | - | >100 | [13] |
| 6-Chloro-analogue | MCF-7 (Breast) | - | - | [10] |
Table 4: Antimicrobial Activity of Representative Quinoline Derivatives (MIC Values)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline | S. aureus | 3.44-13.78 | [14] |
| 5-Nitro-8-hydroxyquinoline | A. hydrophila | 5.26 | [14] |
| Ciprofloxacin Hybrid | S. aureus | 4-16 | [4] |
| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | - | [14] |
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-8-chloroquinoline.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired 6-amino-8-chloroquinoline derivative.
Signaling Pathways
Derivatives of quinoline have been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR, which are critical for cancer cell proliferation, survival, and angiogenesis.[8][9][10]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and metastasis. Quinoline-based inhibitors can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) plays a crucial role in angiogenesis, the formation of new blood vessels. Upon binding of VEGF, VEGFR dimerizes and becomes activated through autophosphorylation. This triggers downstream signaling pathways, such as the PLCγ-PKC-MAPK pathway, leading to endothelial cell proliferation, migration, and survival, which are essential for tumor growth and metastasis. Quinoline-based inhibitors can block the ATP-binding site of the VEGFR kinase domain, thereby inhibiting angiogenesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel quinoline-based compounds with significant potential in pharmaceutical research and development. Its selective functionalization through established cross-coupling methodologies provides access to a wide range of derivatives that can be explored for various therapeutic applications, particularly in the fields of oncology and infectious diseases. The protocols and data presented herein serve as a guide for researchers to harness the synthetic potential of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Bromo-8-chloroquinoline Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of 6-bromo-8-chloroquinoline derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel kinase inhibitors for cancer therapy. The protocols detailed below outline the synthesis of the core this compound scaffold and its subsequent derivatization, alongside methodologies for biological evaluation.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Halogenation of the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. The presence of both a bromine atom at the 6-position and a chlorine atom at the 8-position offers a unique substitution pattern that can influence ligand-target interactions and metabolic stability. This document outlines a systematic approach to synthesize a library of this compound derivatives and evaluate their SAR to identify lead compounds for further development. Specifically, this protocol will focus on the synthesis of 4-amino substituted derivatives, a common strategy to enhance the kinase inhibitory potential of the quinoline core.[3][4]
Data Presentation
Table 1: In Vitro Anticancer Activity of Substituted Quinoline Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various substituted quinoline derivatives against different cancer cell lines. This data, gathered from studies on structurally related compounds, provides a benchmark for the expected potency of novel this compound analogs.[5]
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| 1 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 ± 0.003 |
| 2 | 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (Glioma) | 5.45 |
| 3 | 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa (Cervical) | 9.6 |
| 4 | 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 (Colon) | 8.5 |
| 5 | 6,8-dibromo-5-nitroquinoline | C6 (Glioma) | 50.0 |
| 6 | 6,8-dibromo-5-nitroquinoline | HT29 (Colon) | 26.2 |
| 7 | 6,8-dibromo-5-nitroquinoline | HeLa (Cervical) | 24.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes a potential synthetic route to the this compound core, adapted from established quinoline synthesis methodologies such as the Combes synthesis.[2][6]
Materials:
-
2-Amino-3-bromo-5-chlorotoluene
-
Diethyl malonate
-
Sodium ethoxide
-
Diphenyl ether
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Condensation
-
In a round-bottom flask, dissolve 2-amino-3-bromo-5-chlorotoluene and diethyl malonate in ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated NaHCO₃ solution and extract with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude intermediate.
-
-
Step 2: Cyclization
-
Add the crude intermediate to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (typically 250-260 °C) to induce cyclization.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and purify the resulting 6-bromo-8-chloro-4-hydroxyquinoline by column chromatography.
-
-
Step 3: Chlorination
-
To the purified 6-bromo-8-chloro-4-hydroxyquinoline, add phosphorus oxychloride (POCl₃) and a catalytic amount of DMF.[7]
-
Heat the mixture to reflux.
-
After the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize with a saturated NaHCO₃ solution and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
Protocol 2: Synthesis of 4-Amino-6-bromo-8-chloroquinoline Derivatives
This protocol outlines the synthesis of a library of 4-amino derivatives from the this compound core via nucleophilic aromatic substitution (SNAr).[3][4]
Materials:
-
This compound
-
Various primary and secondary amines (e.g., aniline, morpholine, piperazine derivatives)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (optional, e.g., potassium carbonate, triethylamine)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add an excess of the desired amine. A base can be added to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-6-bromo-8-chloroquinoline derivative.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase (e.g., a receptor tyrosine kinase).
Materials:
-
Synthesized this compound derivatives
-
Target kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate the synthetic workflow and a potential signaling pathway targeted by these compounds.
Caption: Synthetic workflow for this compound derivatives.
Caption: Potential inhibition of a receptor tyrosine kinase pathway.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-8-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 6-Bromo-8-chloroquinoline. This reaction is a powerful tool for the synthesis of substituted aminoquinolines, which are valuable scaffolds in medicinal chemistry and materials science.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. In the case of this compound, the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization. Generally, the C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst, enabling regioselective amination at the 6-position.
Data Presentation: Reaction Conditions for the Amination of Dihaloquinolines
While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes typical reaction conditions and outcomes for analogous dihaloquinoline substrates. This data provides a strong foundation for developing a successful reaction protocol for this compound. The selective amination of 6-bromo-2-chloroquinoline at the C6 position is a key indicator for the expected reactivity.[1]
| Entry | Dihaloquinoline Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | 12-16 | High (Selective for C6) | [2] |
| 2 | 2,8-Dichloroquinoline | Adamantyl-amine | Pd(dba)₂ (4-8) | BINAP (4.5-9) | NaOtBu | Dioxane | Reflux | 6-15 | Good | [3][4] |
| 3 | 4,7-Dichloroquinoline | Adamantyl-amine | Pd(dba)₂ (4-8) | BINAP (4.5-9) | NaOtBu | Dioxane | Reflux | 6-15 | High | [3][4] |
| 4 | 4,8-Dichloroquinoline | Adamantyl-amine | Pd(dba)₂ (4-8) | BINAP (4.5-9) | NaOtBu | Dioxane | Reflux | 6-15 | High | [3][4] |
| 5 | 5-Bromo-8-benzyloxyquinoline | N-methylaniline | Pd(OAc)₂ (10) | Johnphos (10) | NaOtBu | Toluene | 110-120 | 24 | 93 | [5] |
Experimental Protocols
The following is a general, detailed protocol for the selective Buchwald-Hartwig amination of this compound at the 6-position. This protocol is based on established procedures for similar dihaloquinoline substrates.[1][2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP, Xantphos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), Cesium carbonate (Cs₂CO₃))
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium precatalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2 times the palladium loading).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the base (typically 1.4-2.0 equiv.) and the anhydrous, degassed solvent.
-
Amine Addition: Add the amine (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-8-chloroquinoline derivative.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A step-by-step workflow for the Buchwald-Hartwig amination experiment.
References
Application Notes and Protocols for the Functionalization of the 6-Position of Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical modification of the 6-position of bromoquinolines. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This document details protocols for three key palladium-catalyzed reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkynyl moieties.[2]
Key Functionalization Strategies
The functionalization of 6-bromoquinoline is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired substituent to be introduced. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making 6-bromoquinoline a reactive and cost-effective starting material.[3][4]
A general overview of the functionalization workflow is presented below.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 6-Bromo-8-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds, including approved pharmaceuticals and natural products. Its versatile structure allows for extensive functionalization, leading to a broad spectrum of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties. 6-Bromo-8-chloroquinoline is a particularly attractive starting material for the synthesis of novel heterocyclic compounds due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 6-position. This regioselectivity provides a strategic advantage in the synthesis of complex, multi-substituted, and fused heterocyclic systems, opening avenues for the development of new therapeutic agents.
These application notes provide detailed protocols for the selective functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to generate novel 6-substituted-8-chloroquinoline derivatives. These intermediates can then be further elaborated to construct more complex heterocyclic systems.
Synthetic Applications of this compound
The differential reactivity of the C6-Br and C8-Cl bonds in this compound allows for a sequential and selective functionalization strategy. The more labile C-Br bond can be selectively targeted in palladium-catalyzed cross-coupling reactions, leaving the C-Cl bond intact for subsequent transformations. This approach is pivotal for the controlled synthesis of diverse quinoline derivatives.
A general workflow for the synthesis of novel heterocyclic compounds from this compound is depicted below.
Caption: Synthetic workflow for novel heterocycles.
Experimental Protocols
The following protocols are adapted from established methodologies for palladium-catalyzed cross-coupling reactions on analogous haloquinolines.[1][2][3] Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol describes the synthesis of 6-aryl-8-chloroquinolines.
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-8-chloroquinoline.
Protocol 2: Selective Sonogashira Coupling of this compound
This protocol outlines the synthesis of 6-alkynyl-8-chloroquinolines.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).
-
Add anhydrous THF followed by TEA (3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 6-alkynyl-8-chloroquinoline.
Protocol 3: Selective Buchwald-Hartwig Amination of this compound
This protocol describes the synthesis of 6-amino-8-chloroquinolines. A study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline has shown that the C-Br bond can be selectively functionalized in the presence of a C-Cl bond.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-8-chloroquinoline derivative.
Data Presentation: Illustrative Cross-Coupling Reactions
The following table summarizes expected yields for the selective cross-coupling reactions of this compound based on literature values for analogous substrates.[2][3]
| Entry | Coupling Partner | Reaction Type | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Suzuki-Miyaura | 8-Chloro-6-phenylquinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | 8-Chloro-6-(4-methoxyphenyl)quinoline | 80-90 |
| 3 | Phenylacetylene | Sonogashira | 8-Chloro-6-(phenylethynyl)quinoline | 75-85 |
| 4 | Ethynyltrimethylsilane | Sonogashira | 8-Chloro-6-((trimethylsilyl)ethynyl)quinoline | 70-80 |
| 5 | Morpholine | Buchwald-Hartwig | 4-(8-Chloroquinolin-6-yl)morpholine | 80-90 |
| 6 | Aniline | Buchwald-Hartwig | 8-Chloro-N-phenylquinolin-6-amine | 70-80 |
Potential Biological Significance and Signaling Pathways
Derivatives of quinoline are known to exhibit a wide range of biological activities, often through the modulation of key signaling pathways implicated in disease. For instance, many quinoline-based compounds have been developed as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival.[2]
The novel 6-substituted-8-chloroquinoline derivatives synthesized from this compound represent a new chemical space for drug discovery. For example, 6-aryl-8-chloroquinolines could be investigated as potential inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors can block downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are often hyperactivated in various cancers.
Below is a hypothetical signaling pathway that could be targeted by novel heterocyclic compounds derived from this compound.
Caption: Putative signaling pathway inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The demonstrated potential for selective functionalization at the C6-position via palladium-catalyzed cross-coupling reactions provides a robust platform for generating a diverse library of molecules for drug discovery and materials science. The protocols and data presented herein offer a foundational guide for researchers to explore the rich chemistry of this scaffold and to develop new compounds with potentially significant biological activities.
References
experimental protocol for the synthesis of 6-bromo-4-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 6-bromo-4-chloroquinoline, an important intermediate in the preparation of various biologically active compounds and pharmaceutical agents. The protocol outlines two common synthetic routes, detailing the necessary reagents, reaction conditions, and purification methods.
Introduction
6-Bromo-4-chloroquinoline serves as a critical building block in medicinal chemistry. Its synthesis is a key step in the development of novel therapeutics. The protocols described herein are based on established chemical literature, providing reliable methods for obtaining this compound with good yield and purity.
Experimental Protocols
Two primary synthetic routes are presented. The first is a two-step process commencing from 4-bromoaniline and ethyl propiolate. The second details the direct chlorination of 6-bromo-4-hydroxyquinoline.
Protocol 1: Three-Step Synthesis from 4-Bromoaniline
This method involves the formation of an intermediate, 3-(4-bromoanilino) ethyl acrylate, followed by cyclization to 6-bromoquinolin-4(1H)-one, and subsequent chlorination.
Step 1: Synthesis of 3-(4-bromoanilino) ethyl acrylate
-
Under a nitrogen atmosphere, add 4-bromoaniline (50 g, 290.66 mmol) and methanol (500 ml) to a 1L three-necked flask equipped with a stirrer.
-
To this solution, add ethyl propiolate (28.51 g, 290.66 mmol).
-
Heat the reaction mixture to 40°C and stir for 48 hours.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude 3-(4-bromoanilino) ethyl acrylate, which can be used in the next step without further purification.
Step 2: Synthesis of 6-bromoquinolin-4(1H)-one
-
In a separate 1L three-necked flask, heat diphenyl ether (470 ml) to 200°C.
-
Dissolve the crude 3-(4-bromoanilino) ethyl acrylate (78 g) in diphenyl ether (150 ml).
-
Slowly add the dissolved intermediate to the heated diphenyl ether.
-
Maintain the reaction at this temperature for 2 hours, monitoring for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into petroleum ether (1500 ml) and let it stand overnight to allow for precipitation.
-
Collect the precipitate by filtration. The resulting solid is 6-bromoquinolin-4(1H)-one.
Step 3: Synthesis of 6-bromo-4-chloroquinoline
-
To a 250 ml three-necked flask, add 6-bromoquinolin-4(1H)-one (10 g, 44.63 mmol), toluene (100 ml), and phosphorus trichloride (12.25 g, 89.26 mmol).[2]
-
Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling, remove the solvent under reduced pressure.
-
The resulting solid is triturated with ether (100 ml), filtered, and dried to yield 6-bromo-4-chloroquinoline as a yellow powder.[2]
Protocol 2: Chlorination of 6-Bromo-4-hydroxyquinoline
This protocol is a more direct final step, assuming the availability of 6-bromo-4-hydroxyquinoline.
-
In a 100 mL round-bottom flask, combine 6-bromo-4-hydroxyquinoline (3.0 g, 13.45 mmol), phosphorus oxychloride (20 mL), and N,N-dimethylformamide (0.5 mL).[3]
-
Heat the mixture to reflux and maintain stirring for 6 hours.[3]
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly and carefully pour the reaction mixture into 100 mL of ice water and continue stirring for 1 hour.[3]
-
Adjust the pH of the solution to 8 using a saturated aqueous sodium bicarbonate solution.[3]
-
Extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain 6-bromo-4-chloroquinoline as a white solid.[3]
Data Presentation
The following tables summarize the quantitative data associated with the described protocols.
Table 1: Reagents and Conditions for Protocol 1
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 1 | 4-Bromoaniline | Ethyl propiolate | Methanol | 40°C | 48h | ~99% |
| 2 | 3-(4-bromoanilino) ethyl acrylate | - | Diphenyl ether | 200°C | 2h | ~77% |
| 3 | 6-bromoquinolin-4(1H)-one | Phosphorus trichloride | Toluene | Reflux | 2h | ~92.6% |
Table 2: Reagents and Conditions for Protocol 2
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 6-Bromo-4-hydroxyquinoline | Phosphorus oxychloride, N,N-dimethylformamide | None | Reflux | 6h | ~84% |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 6-bromo-4-chloroquinoline via Protocol 1.
Caption: Workflow for the synthesis of 6-bromo-4-chloroquinoline.
References
Application of 6-Bromo-8-chloroquinoline in Medicinal Chemistry: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The strategic placement of halogen atoms on this heterocyclic system provides medicinal chemists with versatile handles for molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery. 6-Bromo-8-chloroquinoline, in particular, emerges as a valuable and versatile building block for the development of novel therapeutic agents. Its dihalogenated nature allows for selective and sequential functionalization, paving the way for the creation of potent and specific modulators of various biological targets. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and data on analogous compounds to guide further research.
The primary utility of this compound lies in its role as a key intermediate for the synthesis of more complex molecules with potential applications in oncology and infectious diseases.[1] The bromine atom at the 6-position and the chlorine atom at the 8-position can be selectively addressed through various cross-coupling and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize pharmacological properties.
Potential Therapeutic Applications
While direct biological data for this compound is limited, the known activities of its close analogs suggest significant potential in several therapeutic areas:
-
Anticancer Agents: Halogenated quinolines are integral to the design of various anticancer drugs, including kinase inhibitors and DNA-interacting agents.[2][3][4] Derivatives of this compound can be designed to target key signaling pathways implicated in cancer cell proliferation and survival. For instance, analogs such as 6-bromo-5-nitroquinoline have demonstrated significant antiproliferative activity.[2]
-
Antimalarial Drugs: The quinoline core is the basis for several essential antimalarial drugs like chloroquine and primaquine.[5][6][7] The this compound scaffold can be functionalized to generate novel compounds with potential activity against drug-resistant strains of Plasmodium falciparum.
-
Kinase Inhibitors: The 2-aminoquinoline scaffold, which can be readily synthesized from this compound, is a key component in ligands targeting various kinases, including Tec kinases, which are implicated in autoimmune diseases and cancer.[8]
Data Presentation: Biological Activity of Analogous Quinoline Derivatives
The following tables summarize the in vitro biological activities of quinoline derivatives structurally related to this compound, providing a rationale for its use in drug discovery programs.
Table 1: Anticancer Activity of Substituted Bromoquinoline Analogs
| Compound | Cell Line | Assay Type | Activity (IC₅₀/GI₅₀) | Reference |
| 6-Bromo-5-nitroquinoline | C6 (Rat Glioblastoma) | Antiproliferative | > 75 µg/mL | [2] |
| 6-Bromo-5-nitroquinoline | HeLa (Human Cervical Cancer) | Antiproliferative | > 75 µg/mL | [2] |
| 6-Bromo-5-nitroquinoline | HT29 (Human Adenocarcinoma) | Antiproliferative | 26.2 µM | [9] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioblastoma) | Antiproliferative | 9.6 µg/mL | [9] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Human Cervical Cancer) | Antiproliferative | 5.45 µg/mL | [9] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Human Adenocarcinoma) | Antiproliferative | 6.8 µg/mL | [9] |
| Quinoline Hydrazone Analog (from 6-bromo-2-methyl-quinolin-4-yl-hydrazine) | Full NCI 60 Panel | Antiproliferative | GI₅₀: 0.33 - 4.87 µM | [3] |
Table 2: Antimalarial Activity of Substituted Quinoline Analogs
| Compound Class | Parasite Strain | Activity (IC₅₀/EC₅₀) | Reference |
| Tetrahydropyridine-appended 8-aminoquinoline | P. falciparum 3D7 (sensitive) | 1.99 µM | [10] |
| Tetrahydropyridine-appended 8-aminoquinoline | P. falciparum RKL-9 (resistant) | 5.69 µM | [10] |
| 4-Morpholino-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one | P. falciparum 3D7 | 0.62 µg/mL | [10] |
| 4-Aminoquinoline-sulfonamide hybrids | P. falciparum | 0.05 - 1.63 µM | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations of this compound, adapted from established procedures for analogous haloquinolines.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the 6-Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with the more reactive C-Br bond at the 6-position of this compound.
Materials:
-
This compound
-
Arylboronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2-3 equiv.).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-8-chloroquinoline.
Protocol 2: Buchwald-Hartwig Amination at the 6-Position
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce an amine at the 6-position of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Strong base (e.g., NaOtBu, LiHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (1.4-2.0 equiv.).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 6-amino-8-chloroquinoline derivative.[8]
Signaling Pathways and Mechanisms of Action
Derivatives of this compound are anticipated to modulate key cellular signaling pathways implicated in various diseases. As many quinoline derivatives function as kinase inhibitors, a common mechanism of action is the inhibition of receptor tyrosine kinases (RTKs) or downstream kinases in pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
Conclusion
This compound is a highly promising and versatile scaffold for the synthesis of novel, biologically active compounds. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization, enabling the generation of diverse chemical libraries for screening in anticancer, antimalarial, and other drug discovery programs. The provided protocols and data on analogous compounds offer a solid foundation for researchers to explore the full potential of this valuable building block in medicinal chemistry. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to uncover new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. publications.iupac.org [publications.iupac.org]
- 6. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromo-8-chloroquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-Bromo-8-chloroquinoline. This resource offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Synthesis of 6-bromoquinolin-8-amine (Intermediate)
Q1: My yield of 6-bromoquinolin-8-amine is lower than the reported 91%. What are the likely causes and solutions?
Low yields in the reduction of 6-bromo-8-nitroquinoline to 6-bromoquinolin-8-amine can often be attributed to incomplete reaction or issues during the workup.
-
Incomplete Reaction:
-
Purity of Iron Powder: Ensure the use of high-purity, finely divided iron powder to maximize the reactive surface area.
-
Reaction Time: The reaction is typically refluxed for 3 hours. If you suspect an incomplete reaction, you can monitor its progress using Thin Layer Chromatography (TLC). If necessary, the reflux time can be extended.
-
-
Product Loss During Workup:
-
Neutralization: Careful neutralization with 2.5 N sodium hydroxide solution is critical. Ensure the pH is adjusted correctly to minimize the solubility of the amine in the aqueous layer.
-
Extraction: Perform multiple extractions with ethyl acetate (at least 3x) to ensure complete recovery of the product from the aqueous layer.
-
Sandmeyer Reaction: Conversion of 6-bromoquinolin-8-amine to this compound
Q2: I am observing a dark, tar-like substance and low yields during the Sandmeyer reaction. What is causing this and how can I prevent it?
The formation of dark, polymeric materials and low yields are common issues in Sandmeyer reactions, often stemming from the decomposition of the diazonium salt.[1]
-
Temperature Control: This is the most critical parameter. The diazotization step (formation of the diazonium salt) must be carried out at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[1]
-
Fresh Preparation: Use the diazonium salt solution immediately after its preparation. Letting it stand, even at low temperatures, can lead to decomposition.
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Slow Addition: Add the cold diazonium salt solution slowly to the copper(I) chloride solution. This helps to control the reaction rate and exotherm, minimizing side reactions.
Q3: My main byproduct is a phenolic compound instead of the desired this compound. How can I minimize its formation?
The formation of 6-bromo-8-hydroxyquinoline is a common side reaction where the diazonium group is replaced by a hydroxyl group from the water solvent.
-
Maintain Low Temperature: As with tar formation, keeping the temperature strictly between 0-5°C during diazotization and the subsequent addition to the copper(I) chloride solution is crucial to suppress this side reaction.
-
Acid Concentration: Ensure the correct concentration of hydrochloric acid is used. The acid stabilizes the diazonium salt.
-
Efficient Mixing: Ensure the receiving solution of copper(I) chloride is well-stirred during the addition of the diazonium salt to promote the desired reaction over the reaction with water.
Q4: The Sandmeyer reaction is not proceeding to completion, and I am recovering unreacted 6-bromoquinolin-8-amine. What should I check?
Incomplete conversion can be due to issues with either the diazotization or the copper(I) catalyst.
-
Incomplete Diazotization:
-
Stoichiometry: Verify the correct stoichiometry of sodium nitrite and hydrochloric acid.
-
Test for Excess Nitrous Acid: Before adding the amine, you can test for the presence of excess nitrous acid using starch-iodide paper. A blue color indicates the presence of nitrous acid.
-
-
Inactive Catalyst:
-
Quality of Copper(I) Chloride: Use high-quality, freshly prepared or purchased copper(I) chloride. Cu(I) salts can oxidize to Cu(II) on storage, which is less effective.
-
Data Presentation
| Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 6-bromo-8-nitroquinoline | 253.05 | - | - |
| 6-bromoquinolin-8-amine | 223.07 | 91 | 142-145 |
| This compound | 242.50 | Variable | - |
Experimental Protocols
Protocol 1: Synthesis of 6-bromoquinolin-8-amine
This protocol is adapted from a known procedure for the reduction of 6-bromo-8-nitroquinoline.[2]
Materials:
-
6-bromo-8-nitroquinoline
-
Iron powder, fine
-
Glacial acetic acid
-
Ethanol
-
Water
-
2.5 N Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite (diatomaceous earth)
Procedure:
-
In a round-bottom flask, prepare a mixture of ethanol, water, and glacial acetic acid.
-
Add 6-bromo-8-nitroquinoline to the solvent mixture.
-
To this solution, add finely divided iron powder.
-
Heat the reaction mixture to reflux and maintain for approximately 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a 2.5 N sodium hydroxide solution.
-
Filter the mixture through a pad of Celite to remove the iron salts.
-
Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to yield pure 6-bromoquinolin-8-amine.[2]
Protocol 2: Synthesis of this compound (Generalized Sandmeyer Reaction)
This is a general protocol based on the principles of the Sandmeyer reaction for the chlorination of aromatic amines. Optimization may be required for this specific substrate.
Materials:
-
6-bromoquinolin-8-amine
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Copper(I) chloride
-
Water
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, dissolve 6-bromoquinolin-8-amine in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
In a separate flask, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5°C. The resulting solution contains the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the stirred copper(I) chloride solution.
-
Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for a short period (e.g., 30 minutes) to ensure complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and then with a dilute sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for the Sandmeyer reaction step.
References
troubleshooting debromination in 6-Bromo-8-chloroquinoline reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting and preventing unwanted debromination during chemical reactions involving 6-Bromo-8-chloroquinoline. This common side reaction can lead to reduced yields and complex purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom at the 6-position of the quinoline ring is replaced by a hydrogen atom.[1][2] This leads to the formation of 8-chloroquinoline as a significant byproduct. This outcome is problematic because it lowers the yield of the intended product and introduces a byproduct that can be difficult to separate during purification due to similar physical properties.[1]
Q2: What are the primary causes of debromination in palladium-catalyzed reactions?
A2: In the context of palladium-catalyzed cross-coupling reactions, debromination is primarily caused by the formation of palladium-hydride (Pd-H) species.[3][4] These highly reactive species can participate in a competing catalytic cycle that results in the replacement of bromine with hydrogen. The hydride source can originate from several components in the reaction mixture, including the base, solvent, or trace impurities like water.[3][4]
Q3: Which types of reactions are most prone to debromination with this substrate?
A3: Palladium-catalyzed cross-coupling reactions are particularly susceptible to this side reaction.[1] These include, but are not limited to, Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. The specific reagents, catalyst system, and conditions used in these transformations can inadvertently promote the formation of hydride species that lead to debromination.[1]
Q4: How can I detect and quantify the debrominated byproduct?
A4: The presence of the debrominated byproduct, 8-chloroquinoline, can be monitored and quantified using standard analytical techniques. Reaction progress can be tracked by Thin-Layer Chromatography (TLC), where the byproduct will likely have a different Rf value than the starting material and the desired product. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective methods for separating and identifying the components of the crude reaction mixture.[1][2]
Troubleshooting Guide: Debromination in Palladium-Catalyzed Cross-Coupling
This guide addresses the common issue of significant byproduct formation during Pd-catalyzed reactions with this compound.
Issue: Your reaction is producing a significant amount of 8-chloroquinoline alongside your desired product.
Systematic Troubleshooting Workflow:
The following diagram outlines a step-by-step approach to diagnosing and solving the debromination issue.
Caption: A systematic workflow for troubleshooting debromination.
Root Causes and Solutions Summary
The table below provides a detailed breakdown of potential causes for debromination and the recommended solutions.
| Potential Cause | Recommended Solution | Rationale |
| Aggressive Base | Switch from strong bases (e.g., NaOt-Bu, NaOH) to milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] | Strong alkoxide bases are known to facilitate the formation of Pd-H species, which are direct precursors to hydrodebromination. Weaker inorganic bases are less prone to this pathway.[3] |
| High Reaction Temperature | Lower the reaction temperature. Attempt the reaction in the 40-80 °C range and monitor for improvement.[4][5] | Debromination can have a higher activation energy than the desired coupling. Reducing the temperature can significantly increase selectivity by disfavoring the undesired pathway.[3][5] |
| Suboptimal Ligand Choice | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or t-BuXPhos.[5] | These ligands accelerate the rate of reductive elimination (the final product-forming step), helping it to outcompete the hydrodebromination side reaction.[2][5] |
| Protic Impurities / Solvent | Ensure all reagents are high purity and solvents are anhydrous and thoroughly degassed. Switch from protic or coordinating solvents (e.g., alcohols, DMF) to non-polar aprotic solvents like toluene or dioxane.[2][4] | Water, alcohols, and other protic impurities can serve as hydride sources for the formation of Pd-H species.[4] Degassing removes oxygen, which can degrade the catalyst. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work it up promptly upon completion. | Extended reaction times can lead to the gradual accumulation of the debrominated byproduct, especially if the desired product is unstable under the reaction conditions.[1] |
Visualizing the Reaction Pathways
To effectively troubleshoot, it is crucial to understand the competing chemical pathways. The following diagram illustrates both the desired cross-coupling cycle and the undesired debromination cycle.
Caption: Desired vs. undesired pathways in Pd-catalyzed reactions.
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed as a starting point to minimize debromination when coupling this compound with an arylboronic acid.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
SPhos (4 mol%) or XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
In a separate vial, weigh the palladium precursor and the ligand, and add them to the Schlenk flask under a positive flow of inert gas.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[2]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the product and the debrominated byproduct. The reaction is typically complete in 4-12 hours.[1]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for GC-MS Analysis of Reaction Mixture
This method can be used to determine the ratio of the desired product to the debrominated byproduct.
Sample Preparation:
-
Take a small aliquot (~50 µL) from the crude reaction mixture.
-
Dilute the aliquot with 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with other components.
-
Filter the sample through a small plug of silica gel using a pipette to remove solid particles.[2]
GC-MS Parameters:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[2]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
MS Detector: Scan mode (e.g., 50-500 m/z).
By integrating the peak areas of the desired product and the 8-chloroquinoline byproduct, you can calculate their relative ratio and assess the effectiveness of your troubleshooting efforts.
References
Technical Support Center: Purification of 6-Bromo-8-chloroquinoline by Column Chromatography
This technical support center is designed for researchers, scientists, and professionals in drug development. It provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromo-8-chloroquinoline using column chromatography.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific crude sample's impurity profile.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (optional, for deactivation of silica)
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica coated)
-
UV lamp for visualization
2. Mobile Phase Selection:
The ideal mobile phase (eluent) should provide a good separation of the desired compound from impurities. This is typically determined by preliminary TLC analysis. A target Rf (retention factor) of 0.2-0.3 for the this compound is often a good starting point for column chromatography.[1]
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf of Similar Compounds | Notes |
| 9:1 | High | May be too non-polar; impurities might co-elute. |
| 4:1 | Moderate | A good starting point for TLC analysis. |
| 1:1 | Low | May be too polar; the compound may not move significantly. |
3. Column Packing (Wet Packing Method):
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.[2]
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the solvent level fall below the top of the silica gel.
-
Once the silica has settled, add a protective layer of sand (approximately 0.5 cm) on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Using a pipette, carefully apply the solution to the top of the column, ensuring not to disturb the sand layer.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3] Carefully add this powder to the top of the packed column.
5. Elution:
-
Isocratic Elution: Use a single, constant mobile phase composition (e.g., 4:1 Hexane:Ethyl Acetate) throughout the entire separation. This method is simpler but may lead to broader peaks for later eluting compounds.[4][5]
-
Gradient Elution: Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by adding more of the polar solvent (e.g., transitioning to 4:1, then 1:1 Hexane:Ethyl Acetate). This technique is often more effective for separating complex mixtures and can result in sharper peaks.[6][7][8]
6. Fraction Collection and Analysis:
-
Begin collecting fractions as the solvent starts to elute from the column.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not move from the origin | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. For example, change the Hexane:Ethyl Acetate ratio from 9:1 to 4:1. |
| Compound elutes too quickly (with the solvent front) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, change the Hexane:Ethyl Acetate ratio from 1:1 to 4:1 or even 9:1. |
| Poor separation of spots (overlapping bands) | - Inappropriate solvent system.- Column was overloaded.- Column was packed unevenly. | - Optimize the mobile phase using TLC with different solvent systems.- Use less crude material for the amount of silica gel.- Repack the column carefully, ensuring no cracks or channels. |
| Streaking or tailing of the compound on the column | - Compound may be interacting too strongly with the acidic silica gel.- Sample was loaded in too strong of a solvent. | - Deactivate the silica gel by pre-washing the column with an eluent containing a small amount of triethylamine (1-2%).[1]- Load the sample in the least polar solvent possible. Consider dry loading. |
| Cracks or channels in the silica bed | - The column ran dry.- The silica was not packed properly. | - Always keep the solvent level above the top of the silica gel.- Ensure the silica is packed uniformly as a slurry. |
| Compound appears to be decomposing on the column | The compound is sensitive to the acidic nature of silica gel. | - Consider using a different stationary phase, such as neutral or basic alumina.[1]- Deactivate the silica gel with triethylamine.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: Silica gel is the most common and generally effective stationary phase for the purification of halogenated quinolines.[9] Due to the basic nitrogen atom in the quinoline ring, the compound may interact with the acidic silanol groups on the silica surface, which can sometimes lead to tailing. If this is a significant issue, using deactivated silica gel or an alternative stationary phase like alumina can be beneficial.[1]
Q2: How do I choose between isocratic and gradient elution?
A2: The choice depends on the complexity of your crude mixture. Isocratic elution, which uses a constant solvent composition, is simpler and often sufficient if the impurities have significantly different polarities from your target compound.[5] Gradient elution, where the polarity of the mobile phase is gradually increased, is generally better for separating complex mixtures with components that have a wide range of polarities, as it can improve resolution and shorten the overall run time.[6][8]
Q3: My compound is not very soluble in the eluent. How should I load it onto the column?
A3: For compounds with poor solubility in the mobile phase, a "dry loading" technique is recommended.[3] This involves dissolving your crude product in a suitable solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your prepared column.
Q4: What is the purpose of adding a layer of sand on top of the silica gel?
A4: The layer of sand at the top of the silica gel protects the surface of the stationary phase from being disturbed when you add the sample or the eluent. This helps to ensure that the sample is applied as a narrow, even band, which is crucial for achieving good separation.
Q5: How can I tell which fractions contain my purified product?
A5: The most common method is to monitor the collected fractions using Thin Layer Chromatography (TLC). By spotting small amounts of each fraction on a TLC plate and running it in an appropriate solvent system, you can visualize the components of each fraction under a UV lamp. Fractions that show a single spot corresponding to the Rf of your pure product can then be combined.
Experimental Workflow and Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. uhplcs.com [uhplcs.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. web.uvic.ca [web.uvic.ca]
common side reactions in the synthesis of halogenated quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of halogenated quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered in the direct halogenation of the quinoline ring?
A1: The main challenges include poor regioselectivity, the risk of over-halogenation, and often the necessity for harsh reaction conditions.[1] Direct halogenation can result in a mixture of products that are difficult to separate and control.[1] The presence of activating groups can lead to multiple halogenations, while deactivating groups may necessitate severe conditions that could degrade the starting material or the desired product.[1]
Q2: Which positions on the quinoline ring are most susceptible to electrophilic halogenation?
A2: During electrophilic aromatic substitution reactions, the benzene ring of the quinoline scaffold is more electron-rich and, therefore, more reactive than the pyridine ring. Substitution typically occurs at the C-5 and C-8 positions. This preference is due to the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction.
Q3: How can halogenation be achieved on the pyridine ring of quinoline?
A3: Direct halogenation of the electron-deficient pyridine ring is generally challenging. However, it can be accomplished under specific conditions, such as the halogenation of quinoline hydrochloride salts.[1] Modern C-H activation methodologies that utilize transition metal catalysts and directing groups can also enable functionalization at positions that are otherwise difficult to access.
Q4: What are some common reagents used for the direct halogenation of quinolines?
A4: The choice of halogenating reagent depends on the desired reactivity and selectivity. Common reagents include:
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N-Halosuccinimides (NCS, NBS, NIS): These are widely used for mild halogenation.[1][2]
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Trihaloisocyanuric acids (TCCA, TBCA, TICA): These are inexpensive and atom-economical options.[1][3][4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of halogenated quinolines.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Substrate | The quinoline ring may be deactivated by electron-withdrawing groups, making it less susceptible to electrophilic attack. Consider using a more potent halogenating agent or employing harsher reaction conditions, such as a higher temperature or the addition of a Lewis acid catalyst. |
| Inactive Catalyst | For palladium-catalyzed reactions, ensure the catalyst has not been poisoned. Heteroatoms in the substrate can coordinate with the metal center, inhibiting its activity.[6] Consider increasing the catalyst loading or using a more robust ligand.[6] |
| Insufficiently Reactive Halogenating Agent | For less reactive substrates, a more powerful halogenating agent or the addition of an activator (e.g., a Lewis acid) may be necessary.[6] |
| Poor Substrate Solubility | Ensure the quinoline starting material is fully dissolved in the chosen solvent. If solubility is an issue, screen alternative solvents.[6] |
| Presence of Water or Other Impurities | Ensure all reagents and solvents are dry, as water can deactivate certain catalysts and reagents.[6] |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Suggested Solution |
| Sub-optimal Reaction Conditions | Regioselectivity can be highly sensitive to the catalyst, solvent, and temperature.[6] A systematic screening of different conditions is recommended to find the optimal set for your specific substrate.[6] |
| Incorrect Halogenating Agent | Different halogenating agents can exhibit varying selectivities.[6] If one reagent yields a mixture, try an alternative (e.g., switching from NBS to NIS).[6] |
| Steric and Electronic Effects | The inherent electronic properties and steric hindrance of the quinoline substrate and its substituents play a crucial role in directing halogenation. The use of directing groups can be a powerful strategy to achieve high regioselectivity. The 8-aminoquinoline group, for instance, can direct functionalization to specific positions. |
Issue 3: Over-halogenation (Di- or Poly-halogenation)
| Possible Cause | Suggested Solution |
| Excess Halogenating Agent | Reduce the equivalents of the halogenating agent used in the reaction.[6] |
| Prolonged Reaction Time | Shorten the reaction time and monitor the progress closely using techniques like TLC or LC-MS to stop the reaction upon formation of the desired mono-halogenated product.[6] |
| Highly Activated Substrate | If the quinoline ring is highly activated by electron-donating groups, consider using a milder halogenating agent or less forcing reaction conditions (e.g., lower temperature). |
Issue 4: Uncontrollable or Vigorous Reaction
| Possible Cause | Suggested Solution |
| Highly Exothermic Reaction | Some halogenation reactions, particularly with highly activated substrates, can be very exothermic.[1] Implement efficient cooling and ensure the slow, portion-wise addition of the halogenating agent.[1] Diluting the reaction mixture can also help to dissipate heat.[1] |
Issue 5: Formation of N-Oxides
| Possible Cause | Suggested Solution |
| Oxidizing Conditions | The reaction conditions, particularly when using certain halogenating agents or oxidants, can lead to the oxidation of the quinoline nitrogen to form the corresponding N-oxide. |
| Intentional N-Oxide Formation for C-H Activation | In some modern synthetic strategies, the quinoline is intentionally converted to its N-oxide to direct C-H functionalization to the C2 or C8 positions.[7][8][9] If this is not the desired outcome, avoid oxidizing conditions. |
Issue 6: Dehalogenation
| Possible Cause | Suggested Solution |
| Reductive Conditions | In some cases, particularly in palladium-catalyzed reactions, hydrodehalogenation can occur as a side reaction.[6][10] The choice of phosphine ligand can influence the extent of this side reaction.[6] Optimizing the ligand may suppress the formation of this byproduct.[6] |
Quantitative Data Summary
Table 1: Regioselective C5-Halogenation of N-(quinolin-8-yl)acetamide (1a) with Trihaloisocyanuric Acids
| Entry | Halogenating Agent | Solvent | Time | Product | Yield (%) |
| 1 | TCCA (0.36 equiv.) | CH3CN | 15 min | 5-chloro-N-(quinolin-8-yl)acetamide | 98 |
| 2 | TBCA (0.36 equiv.) | CH3CN | 15 min | 5-bromo-N-(quinolin-8-yl)acetamide | 96 |
| 3 | TICA (0.36 equiv.) | CH3CN | 6 h | 5-iodo-N-(quinolin-8-yl)acetamide | 85 |
Adapted from Motati, D. R., et al. (2018). Chemical Science.[3][4]
Experimental Protocols
Protocol 1: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide
This protocol is adapted from Motati, D. R., et al. (2018). Chemical Science.[1]
-
Materials:
-
N-(quinolin-8-yl)acetamide
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (ACN)
-
Stir bar
-
Round-bottom flask
-
-
Procedure:
-
To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).
-
Stir the mixture at room temperature in an open-air atmosphere.
-
Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.
-
Continue stirring at room temperature for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.[1]
-
Visualizations
Caption: Electrophilic aromatic substitution mechanism for quinoline halogenation.
Caption: A decision tree for troubleshooting common issues in quinoline halogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dehalogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity of Reactions with 6-Bromo-8-chloroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-8-chloroquinoline. The focus is on improving regioselectivity in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for cross-coupling reactions with this compound?
In general, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, will preferentially occur at the C-6 position (C-Br bond) over the C-8 position (C-Cl bond). This is due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in the oxidative addition step of the catalytic cycle. For Sonogashira couplings, the regioselectivity can be more variable and is often controlled by the choice of catalyst and ligands.
Q2: What are the key factors that influence the regioselectivity of these reactions?
Several factors can be tuned to improve regioselectivity:
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Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical.
-
Ligands: Bulky, electron-rich phosphine ligands can enhance the reactivity difference between the C-Br and C-Cl bonds.
-
Base: The type and strength of the base can significantly impact the reaction's outcome.
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Solvent: The polarity and protic nature of the solvent can influence catalyst activity and stability.
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Temperature: Reaction temperature can affect the relative rates of reaction at the two positions.
Q3: I am observing a mixture of products with substitution at both C-6 and C-8. How can I improve the selectivity for the C-6 position?
To enhance selectivity for the C-6 position, you can try the following:
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Lower the reaction temperature: This can often increase the kinetic preference for the more reactive C-Br bond.
-
Use a bulkier phosphine ligand: Ligands like XPhos, SPhos, or RuPhos can sterically hinder the approach of the catalyst to the more sterically congested C-8 position.
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Choose a milder base: Strong bases can sometimes lead to less selective reactions. Consider using K₂CO₃ or Cs₂CO₃.
Q4: Can I achieve selective reaction at the C-8 position?
Achieving direct, selective functionalization at the C-8 position in the presence of the more reactive C-6 bromine is challenging. A common strategy is a two-step process:
-
First, perform a selective reaction at the C-6 position.
-
Then, in a subsequent step, functionalize the C-8 position under more forcing conditions (e.g., higher temperature, different catalyst system).
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield of the desired 6-substituted product and formation of the 8-substituted or di-substituted byproduct.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature in 10 °C increments. | Reduces the energy available to overcome the higher activation barrier for C-Cl bond cleavage. |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | Steric hindrance around the palladium center can disfavor reaction at the more hindered C-8 position. |
| Inappropriate Base | Switch to a milder base such as K₃PO₄ or Cs₂CO₃. | Stronger bases can sometimes lead to decreased selectivity. |
| Protodeboronation of Boronic Acid | Use a boronate ester (e.g., pinacol ester) instead of the boronic acid. | Boronate esters are often more stable and less prone to decomposition, which can improve overall reaction efficiency and selectivity.[1] |
Buchwald-Hartwig Amination
Issue: Incomplete conversion and/or lack of regioselectivity.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inhibition | The quinoline nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Use a higher catalyst loading or a ligand less prone to forming stable off-cycle complexes. | Bulky, electron-rich ligands can help prevent catalyst inhibition by the substrate. |
| Base Incompatibility | Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). | The choice of base is crucial and can significantly affect the outcome of the amination reaction. |
| Poor Ligand Choice | For selective C-N bond formation at the C-6 position, ligands like Xantphos have been shown to be effective in related systems.[2] | The ligand plays a key role in promoting the desired catalytic cycle and influencing regioselectivity. |
Sonogashira Coupling
Issue: Mixture of C-6 and C-8 alkynylated products.
| Potential Cause | Troubleshooting Step | Rationale |
| Non-selective Catalyst System | The choice of palladium catalyst and ligand is crucial for controlling regioselectivity in Sonogashira couplings of dihalo-heterocycles. | For some dihalo-heterocycles, using Pd(PPh₃)₄ favors reaction at one position, while catalysts with bidentate or electron-rich monodentate phosphine ligands can switch the selectivity to the other position.[3][4] |
| Reaction Conditions | Optimize the solvent and base. For example, using diethylamine as the base in DMF has been shown to control regioselectivity in some systems.[5] | The reaction environment can significantly influence the catalytic pathway and, therefore, the regiochemical outcome. |
Data Presentation: Comparative Yields in Cross-Coupling Reactions of Analogous Dihaloquinolines
Disclaimer: The following data is for analogous dihaloquinoline compounds and is intended to be illustrative of the expected trends in reactivity and regioselectivity for this compound.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Dihaloquinolines
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of Mono-substituted Product (%) | Ref. |
| 6-Bromo-2-chloroquinoline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~85 (at C-6) | [6] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ / SPhos | DBU | THF/H₂O | 110 | 82 | [1] |
Table 2: Illustrative Yields for Buchwald-Hartwig Amination of Dihaloquinolines
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of Mono-substituted Product (%) | Ref. |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | ~90 (at C-6) | [2] |
| 5-Bromo-8-(benzyloxy)quinoline | N-methylaniline | Pd(OAc)₂ / Johnphos | NaOtBu | Toluene | 120 | 93 | [7] |
Experimental Protocols
General Protocol for Regioselective Suzuki-Miyaura Coupling at the C-6 Position
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Regioselective Buchwald-Hartwig Amination at the C-6 Position
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Caption: Factors influencing the regioselectivity of cross-coupling reactions.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-8-chloroquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 6-bromo-8-chloroquinoline. The inherent differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, making this a versatile building block in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[1] Therefore, for this compound, the carbon-bromine (C-Br) bond at the 6-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 8-position. This chemoselectivity enables selective functionalization at the C6 position while leaving the C8-chloro group available for subsequent transformations.
Q2: Which palladium catalysts and ligands are recommended for selective cross-coupling at the C-Br bond?
A2: For selective cross-coupling at the more reactive C-Br bond, a range of palladium catalysts and ligands can be utilized. Commonly successful systems for similar dihalo(hetero)arenes include:
-
Palladium Sources: Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, and Pd₂(dba)₃ are frequently used palladium sources.[2]
-
Ligands: For selective coupling at the C-Br bond, conventional phosphine ligands such as triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often effective.[2] The choice of ligand is crucial for controlling selectivity.
Q3: Is it possible to achieve cross-coupling at the less reactive C-Cl bond?
A3: Yes, cross-coupling at the C-Cl bond is achievable, typically after the C-Br bond has been functionalized. Reactions involving aryl chlorides are more challenging and generally necessitate more specialized catalyst systems. These often involve bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands, which facilitate the more difficult oxidative addition of the C-Cl bond to the palladium center.[2]
Q4: My reaction is not proceeding to completion. What are the initial troubleshooting steps?
A4: For incomplete conversions, first ensure that your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), as palladium catalysts can be sensitive to oxygen and moisture.[3] Following this, a re-evaluation of your catalyst, ligand, base, and solvent system is recommended. A small-scale screening of different reaction conditions can often identify a more optimal system.[3]
Q5: I am observing a significant amount of a debrominated side product. What is the likely cause?
A5: The formation of a debrominated product (8-chloroquinoline) is a common side reaction known as hydrodehalogenation. This can be influenced by several factors, including the presence of water or other protic sources, or a side reaction pathway involving β-hydride elimination from certain intermediates.[3] Optimization of the base and ensuring strictly anhydrous conditions can help to minimize this side reaction.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired 6-aryl-8-chloroquinoline.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a pre-formed palladium catalyst or ensure efficient in-situ generation of the active Pd(0) species. | Pd(II) precursors require reduction to the active Pd(0) state for the catalytic cycle to begin.[4] |
| Poor Ligand Choice | Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. | The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[3] |
| Inappropriate Base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | The base is crucial for the activation of the boronic acid in the transmetalation step.[5] |
| Poor Reagent Solubility | Select a solvent system where all components are soluble at the reaction temperature (e.g., dioxane/water, toluene/water). | Poor solubility can lead to slow reaction rates and incomplete conversion.[3] |
| Protodeboronation | Use boronic esters (e.g., pinacol esters) which are more stable than boronic acids. | Boronic acids can be susceptible to decomposition, especially at elevated temperatures.[6] |
Buchwald-Hartwig Amination
Issue: Inefficient C-N bond formation and/or formation of side products.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Base | Use a strong, non-nucleophilic base such as NaOtBu or LHMDS. | A strong base is required to deprotonate the amine for the formation of the palladium-amido complex.[7] |
| Ligand Decomposition | Use bulky, electron-rich phosphine ligands like XPhos or BrettPhos that are designed for C-N coupling. | These ligands promote the reductive elimination step and are more stable under the reaction conditions. |
| Catalyst Inhibition by Amine | Consider a higher catalyst loading or a ligand less prone to forming stable off-cycle complexes with the amine. | The amine substrate can sometimes act as an inhibitor by strongly coordinating to the palladium catalyst.[3] |
| Hydrodehalogenation | Optimize the base and ensure strictly anhydrous conditions. | This common side reaction can be minimized by careful control of reaction parameters.[3] |
Sonogashira Coupling
Issue: Low yield of the desired 6-alkynyl-8-chloroquinoline.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Copper Co-catalyst | Use a fresh source of CuI and ensure anhydrous and anaerobic conditions. | The copper co-catalyst is essential for the formation of the copper acetylide intermediate.[8] |
| Homocoupling of the Alkyne (Glaser Coupling) | Run the reaction under strictly anaerobic conditions. The addition of a co-solvent like THF can sometimes suppress this side reaction.[3] | The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[3] |
| Low Reaction Temperature | Increase the reaction temperature. | Oxidative addition of aryl bromides can be the rate-limiting step and may require higher temperatures.[9] |
| Inhibition by Amine Base | Use a less coordinating amine base or a different solvent system. | The amine base can sometimes interfere with the palladium catalyst. |
Quantitative Data Summary
Disclaimer: The following data is based on cross-coupling reactions with structurally similar 6-bromo-4-chloroquinoline-3-carbonitrile and should be considered as a starting point for optimization with this compound.
Table 1: Selective Suzuki-Miyaura Coupling at the C6-Position
| Entry | Arylboronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | Na₂CO₃ | 80-90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | Na₂CO₃ | 80-90 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | Na₂CO₃ | 80-90 | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | Na₂CO₃ | 80-90 | 75-85 |
| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | Na₂CO₃ | 80-90 | 70-80 |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol is adapted for this compound based on a procedure for a similar substrate.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalyst selection and optimization workflow for cross-coupling reactions with this compound.
Caption: Troubleshooting logic for low-yielding cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Reaction Condition Optimization for 6-Bromo-8-chloroquinoline
Welcome to the technical support center for the synthesis and optimization of 6-Bromo-8-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on adaptations of the Skraup synthesis, a common method for preparing quinolines.[1][2]
General & Reaction Setup Issues
??? Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic and can become violent.[1][3] To ensure a controlled reaction, consider the following:
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent by controlling the oxidation rate.[3][4]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while ensuring the reaction vessel is adequately cooled, for instance, in an ice bath.[3]
-
Efficient Stirring: Maintain vigorous and efficient stirring throughout the addition and reaction process to dissipate heat and prevent the formation of localized hotspots.[3]
??? Q2: I am experiencing very low yields or no product formation. What are the common causes?
A2: Low yields in quinoline synthesis can be attributed to several factors:
-
Suboptimal Temperature: The reaction often requires heating to proceed, but excessive temperatures can lead to the decomposition of reactants and products, resulting in tar formation.[5] Conversely, a temperature that is too low will lead to an incomplete or very slow reaction.[5]
-
Inappropriate Catalyst/Acid: The choice and concentration of the acid catalyst are crucial. While concentrated sulfuric acid is common, its dehydrating and oxidizing properties can be too harsh for sensitive substrates.
-
Poor Substrate Reactivity: The starting material, likely a substituted aniline such as 4-bromo-2-chloroaniline, may have its reactivity influenced by the electronic properties of its substituents. Electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more challenging.[5]
-
Presence of Water: The Skraup reaction produces water, which can inhibit the reaction equilibrium.[5] Using anhydrous glycerol and ensuring dry reaction conditions can improve the yield.
??? Q3: Significant tar formation is complicating my purification process. How can I minimize it?
A3: Tar formation is a frequent side reaction in Skraup synthesis due to the harsh acidic and oxidizing conditions causing polymerization.[3] To minimize tarring:
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[3]
-
Use a Moderator: As mentioned for controlling reactivity, ferrous sulfate also helps to reduce charring and tar formation.[3]
-
Purification Strategy: The crude product is often mixed with tarry substances.[3] Purification via steam distillation is a highly effective method to separate the volatile quinoline product from non-volatile tar.[3]
Purification & Work-up Issues
??? Q4: What is the standard work-up and purification procedure for a crude Skraup reaction mixture?
A4: A typical work-up involves the following steps:
-
Cooling and Dilution: After the reaction is complete, allow the mixture to cool. Carefully pour the viscous mixture into a large volume of cold water or onto crushed ice.[3]
-
Neutralization: Make the solution strongly basic by slowly adding a concentrated sodium hydroxide or ammonium hydroxide solution. This step neutralizes the sulfuric acid and liberates the free quinoline base.[3][6]
-
Purification:
-
Steam Distillation: This is a common and effective method to separate the product from tarry byproducts.[3]
-
Solvent Extraction: The distillate or neutralized mixture can be extracted with an organic solvent like toluene or ethyl acetate.[5][7]
-
Chromatography: For higher purity, the crude product obtained after extraction can be purified by column chromatography on silica gel.[7][8]
-
Recrystallization: The final solid product can be further purified by recrystallization from a suitable solvent such as ethanol.[9]
-
Parameter Optimization for Synthesis
Optimizing reaction conditions is critical for achieving high yield and purity. The following table summarizes key parameters and their potential impact on the synthesis of this compound via the Skraup reaction.
| Parameter | Variation | Expected Outcome / Consideration | Reference |
| Starting Material | 4-Bromo-2-chloroaniline | Reactivity is influenced by the electron-withdrawing nature of the chloro and bromo groups. | [5] |
| Dehydrating Agent | Glycerol | Undergoes dehydration by H₂SO₄ to form acrolein in situ. Anhydrous grade is recommended. | [1] |
| Acid Catalyst | Conc. H₂SO₄, Polyphosphoric acid (PPA) | H₂SO₄ is standard but harsh. PPA can sometimes offer milder conditions and affect regioselectivity in other systems. | [1][3] |
| Oxidizing Agent | Nitrobenzene (starting material analogue), Arsenic Acid | Nitrobenzene is a classic oxidizing agent. The choice can impact reaction vigor and byproducts. | [1][6] |
| Moderator | Ferrous sulfate (FeSO₄), Boric acid | Controls the exothermic nature of the reaction, reducing violence and tar formation. | [1][3][4] |
| Temperature | 130-160°C | Requires careful optimization. Too low leads to incomplete reaction; too high promotes decomposition and tarring. | [3][5] |
| Reaction Time | 3 - 6 hours | Progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal time. | [7][9] |
Experimental Protocols
The following is a generalized protocol for the Skraup synthesis of this compound, developed from established methodologies for similar halogenated quinolines.
Protocol 1: Moderated Skraup Synthesis of this compound
Materials:
-
4-Bromo-2-chloroaniline
-
Anhydrous glycerol
-
Concentrated sulfuric acid (98%)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene
-
Sodium hydroxide solution (e.g., 10 M)
-
Toluene or Ethyl Acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 4-bromo-2-chloroaniline, anhydrous glycerol, and ferrous sulfate heptahydrate.[4]
-
Acid Addition: Begin vigorous stirring and cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that maintains a controlled internal temperature.[3]
-
Heating: After the addition is complete, gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic reaction should be sufficient to maintain reflux for 30-60 minutes.[4] If the reaction becomes too vigorous, use the ice bath to moderate it.[4]
-
Completion: Once the initial exothermic phase subsides, heat the mixture to reflux for an additional 3-5 hours to ensure the reaction goes to completion.[4]
-
Work-up: Allow the mixture to cool. Carefully pour the viscous content onto crushed ice with stirring.[9] Slowly neutralize the acidic solution with concentrated sodium hydroxide solution until it is strongly basic (pH > 10).[3]
-
Purification:
-
Transfer the neutralized mixture to a steam distillation apparatus and distill to separate the volatile this compound from non-volatile tars.[3]
-
Extract the distillate with toluene or ethyl acetate.[5] Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization from ethanol.[9]
-
Visual Guides and Workflows
Synthesis and Optimization Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.
Caption: A general experimental workflow for the synthesis and optimization of this compound.
Troubleshooting Decision Tree
This flowchart provides a logical path for troubleshooting common issues encountered during the synthesis.
Caption: A logical decision tree for troubleshooting common synthesis problems.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
The Evolving Landscape of Quinolines: A Comparative Analysis of 6-Bromo-8-chloroquinoline and Its Derivatives in Antimicrobial and Antitumor Applications
For Immediate Release
In the dynamic field of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Extensive research has demonstrated the broad-spectrum biological activities of quinoline derivatives, ranging from antimicrobial to antitumor effects. This guide provides a comparative analysis of the biological activity of 6-Bromo-8-chloroquinoline and other key quinoline derivatives, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
The strategic placement of various substituents on the quinoline ring system significantly influences the molecule's pharmacological profile. Halogenation, in particular, has been a successful strategy to enhance the potency and selectivity of these compounds. This guide will delve into the structure-activity relationships of bromo- and chloro-substituted quinolines and their analogues, offering a comprehensive overview of their potential in tackling microbial infections and cancer.
Comparative Antimicrobial Efficacy
The antimicrobial potential of quinoline derivatives is a subject of intense investigation, driven by the pressing need for new agents to combat drug-resistant pathogens.[1][2] The introduction of halogen atoms, such as bromine and chlorine, into the quinoline nucleus has been shown to modulate their antibacterial and antifungal properties.[3][4]
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against a panel of pathogenic microorganisms. While specific data for this compound is not extensively available in the public domain, the data for structurally related compounds provide valuable insights into its potential efficacy.
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Halogenated Quinolines | 5-Chloroquinolin-8-ol (Cloxyquin) | Mycobacterium tuberculosis | 0.062 - 0.25 | [5] |
| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | - | [4] | |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Gram-negative bacteria | - | [4] | |
| Other Quinoline Derivatives | Novel quinoline derivatives (63b, 63f, 63h, 63i, 63l) | E. coli | 100 | [1] |
| Novel quinoline derivative (63k) | P. aeruginosa | 100 | [1] | |
| Quinolinederivative (11) | S. aureus | 6.25 | [1] | |
| Quinolinederivative (2) | B. cereus | 1.56 | [6] | |
| Quinolinederivative (6) | B. cereus | 3.12 | [6] | |
| Quinolinederivative (2, 6) | S. aureus | 3.12 | [6] |
Comparative Antitumor Activity
Quinoline derivatives have emerged as a promising class of antitumor agents, with several compounds demonstrating potent activity against various cancer cell lines.[7][8] Their mechanisms of action are diverse and can include the inhibition of tyrosine kinases, tubulin polymerization, and angiogenesis, as well as the induction of apoptosis.[8][9][10] The substitution pattern on the quinoline ring is critical in determining the anticancer potency and selectivity.[7]
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinoline derivatives against different cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrids | Compound 24d | Various cancer cell lines | 0.009 - 0.016 | [9] |
| Compound 23 | Various cancer cell lines | 0.009 - 0.016 | [10] | |
| Compound 64 | RAW cell lines | 2.5 | [10] | |
| Hydroxyquinolines | 8-Hydroxy-2-quinolinecarbaldehyde (3) | Hep3B | ~1.5 (6.25 µg/mL) | [11][12] |
| 8-Hydroxy-2-quinolinecarbaldehyde (3) | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | ~3 - 6 (12.5–25 µg/mL) | [11][12] | |
| Other Quinoline Derivatives | Compound 42 (Sulfonamide derivative) | ScN2a (antiprion activity) | 0.05 | [13] |
| cis-64a (mGlu1 antagonist) | Human mGlu1 receptor | 0.0005 | [14] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are standard protocols for the key assays mentioned.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[18]
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-24 hours).[18]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20][21]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[22]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).[22]
-
MTT Addition: MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[21]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[19]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[19]
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 11. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. apec.org [apec.org]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. texaschildrens.org [texaschildrens.org]
Halogenated Quinolines as Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of halogenated quinolines in kinase inhibition, supported by experimental data and detailed methodologies. Quinoline scaffolds are a prominent feature in many clinically approved and investigational kinase inhibitors, playing a crucial role in disrupting aberrant signaling pathways that drive tumor growth. [1][2]
Halogenation of the quinoline core has been a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. The introduction of halogen atoms can influence binding affinity through various molecular interactions within the ATP-binding pocket of kinases.[3] This comparative guide summarizes the structure-activity relationships (SAR) and inhibitory activities of various halogenated quinolines against key cancer-related kinases.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activities (IC50 values) of representative halogenated quinoline derivatives against several important kinases implicated in cancer. Lower IC50 values indicate greater potency.
| Compound ID | Kinase Target | Halogen Substitution | IC50 (nM) | Reference |
| 1 | EGFR | 3,4-disubstitution (unspecified halogens) | 5.9 | [4] |
| 2 | VEGFR2 | 2,4-disubstitution (unspecified halogens) | 36.78 | [4] |
| 3 | EGFRwt | Unspecified | 10.29 | [4] |
| 4c | PIM-1 | Unspecified | 95 | [5] |
| 4f | PIM-1 | Unspecified | 110 | [5] |
| 5 | CK2 | 5-Substituted benzo[c][2][3]naphthyridine | 0.3 | [6] |
| 6 | CK2 | 5-Substituted benzo[c][2][3]naphthyridine | 8.9 | [6] |
| 7 | CDK9 | p-Bromoacetanilide | 131 | [3] |
| 8 | GAK | Fluoro | 23 | [7] |
| 9 | SLK | Fluoro | >55,000 | [7] |
| 10 | STK10 | Fluoro | >55,000 | [7] |
| 11 | PKN3 | 7-Iodo | 1,300 | [8] |
| 12 | c-Met | 6,7-Disubstituted-4-(2-fluorophenoxy) | 0.59 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments cited in the analysis of halogenated quinoline kinase inhibitors.
Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Preparation of Reagents:
-
Prepare a stock solution of the halogenated quinoline compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing the kinase, its specific substrate (e.g., a peptide or protein), and ATP. The buffer conditions (pH, salt concentration) should be optimized for the specific kinase.
-
-
Assay Procedure:
-
Serially dilute the inhibitor stock solution to obtain a range of concentrations.
-
In a microplate, add the kinase and the inhibitor at various concentrations and incubate for a predetermined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow for binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes).
-
Stop the reaction using a suitable method (e.g., adding a stop solution, heat inactivation).
-
-
Detection of Kinase Activity:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays (Antiproliferative Activity)
These assays evaluate the ability of a compound to inhibit the growth and proliferation of cancer cells.
-
Cell Culture:
-
Culture cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the halogenated quinoline compound for a specified duration (e.g., 48 or 72 hours).
-
-
Measurement of Cell Viability:
-
Assess cell viability using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
SRB (Sulforhodamine B) Assay: Binds to total cellular protein, providing an estimate of cell number.
-
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.
-
Visualizing Molecular Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate key signaling pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 6-Bromo-8-chloroquinoline Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-bromo-8-chloroquinoline analogs. By examining available experimental data on similar halogenated quinolines, this document aims to elucidate the therapeutic potential of this scaffold and guide the rational design of novel drug candidates.
The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The strategic placement of halogen atoms, such as bromine and chlorine, on the quinoline ring can significantly influence the physicochemical properties and biological activity of the resulting compounds. This guide focuses on the this compound scaffold, a promising but less explored substitution pattern, by drawing comparisons with structurally related analogs to infer its SAR.
Comparative Anticancer Activity
While direct comprehensive studies on a series of this compound analogs are limited in publicly available literature, the anticancer potential of this scaffold can be inferred from the analysis of related dihalogenated quinolines. The introduction of bromine and chlorine atoms at positions 6 and 8 is anticipated to enhance cytotoxic activity.
For comparison, studies on 6,8-dibromoquinoline analogs have shown that further substitutions on this core can lead to potent activity against various cancer cell lines. For instance, the introduction of a nitro group at the C-5 position of the 6,8-dibromoquinoline ring has been shown to significantly enhance antiproliferative activity against C6, HT29, and HeLa cancer cell lines.[3][4] This suggests that electron-withdrawing groups at this position are favorable for cytotoxicity. It is plausible that similar substitutions on the this compound scaffold would yield compounds with significant anticancer potential.
The anticancer potency of quinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.[1]
Table 1: Comparative Anticancer Activity (IC50) of Halogenated Quinoline Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 6,8-dibromo-5-nitroquinoline | C6 | 50.0 | [4] |
| HT29 | 26.2 | [4] | |
| HeLa | 24.1 | [4] | |
| 5,7-dibromo-8-hydroxyquinoline | A549 | 5.8 (µg/mL) | [5] |
| HT29 | 5.4 (µg/mL) | [5] | |
| MCF7 | 16.5 (µg/mL) | [5] |
Comparative Antimicrobial Activity
Halogenated quinolines have also demonstrated significant promise as antimicrobial agents against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6]
Table 2: Comparative Antimicrobial Activity (MIC) of Halogenated Quinoline Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. aureus | 4-16 | [5] |
| E. faecalis | 4-16 | [5] | |
| 7-bromo-8-hydroxyquinoline | Gram-negative bacteria | Potent activity reported | [7] |
Key Signaling Pathways in Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[8] These pathways include those mediated by the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt signaling cascade.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-8-chloroquinoline Derivatives: A Comparative Guide to their Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of halogen substituents, such as bromine and chlorine, has been a successful strategy to enhance the biological activity of these compounds. This guide provides a comparative overview of the potential anticancer properties of 6-Bromo-8-chloroquinoline derivatives, drawing upon experimental data from structurally similar halogenated quinoline analogs due to the limited availability of specific data for this particular scaffold.
In Vitro Cytotoxicity of Halogenated Quinoline Derivatives
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Structurally Related Bromo- and Chloro-Substituted Quinolines against Various Cancer Cell Lines
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-Dibromoquinoline Analogs | |||
| 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones | MCF-7 (Breast) | Not Specified | [1] |
| HeLa (Cervical) | Not Specified | [1] | |
| HT29 (Colon) | Not Specified | [1] | |
| C6 (Glioma) | Not Specified | [1] | |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Potent Activity | [2] |
| Chloro-Substituted Quinoline Analogs | |||
| 5-chloro-8-hydroxyquinoline-ciprofloxacin | A-549 (Lung) | >1.83 | [3] |
| Other Halogenated Quinolines | |||
| 8-bromo-6-cyanoquinoline | HeLa, HT29, C6 | Effective Inhibition | [4][5] |
Note: The data presented above is for structurally related compounds and should be interpreted as indicative of the potential activity of this compound derivatives.
Potential Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their anticancer effects through various mechanisms, often by interfering with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on studies of analogous compounds, this compound derivatives may target pathways such as:
-
Topoisomerase Inhibition: Many quinoline-based compounds function as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.[6]
-
Kinase Inhibition: Halogenated quinolines have been shown to inhibit various protein kinases involved in cancer progression, such as those in the EGFR, VEGFR, and PI3K/Akt/mTOR signaling cascades.
-
Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[2]
Below are diagrams illustrating a generalized experimental workflow for assessing anticancer activity and a potential signaling pathway that this compound derivatives might inhibit.
Caption: A generalized workflow for determining the in vitro anticancer activity of a compound.
Caption: A simplified diagram illustrating a potential mechanism of action.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
While no specific in vivo data for this compound derivatives were found, a general protocol for evaluating the antitumor efficacy of quinoline derivatives in a xenograft mouse model is provided below.[7]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
This compound derivative formulation
-
Vehicle control
-
Positive control (a standard chemotherapeutic agent)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative, vehicle, or positive control according to the predetermined dosing schedule (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to evaluate the in vivo efficacy of the compound.
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound derivatives is currently lacking in the available literature, the data from structurally related halogenated quinolines suggest that this class of compounds holds significant promise as a scaffold for the development of novel anticancer agents. The bromine and chlorine substitutions may enhance their lipophilicity and ability to interact with biological targets.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of cancer cell lines to determine their in vitro cytotoxicity and elucidate their structure-activity relationships. Promising candidates should then be advanced to in vivo studies using xenograft models to assess their antitumor efficacy and pharmacokinetic properties. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design and development of these compounds into effective and selective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
Assessing the Therapeutic Potential of 6-Bromo-8-chloroquinoline Analogs: A Comparative Guide for Drug Development Professionals
An objective analysis of the therapeutic promise of 6-Bromo-8-chloroquinoline analogs, drawing insights from structurally related compounds to inform future research and development.
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of halogen atoms on the quinoline ring can significantly modulate the physicochemical properties and biological efficacy of these molecules. This guide provides a comparative assessment of the therapeutic potential of this compound analogs. Due to a lack of direct experimental data on this specific scaffold, this analysis synthesizes findings from structurally similar halogenated quinoline derivatives to project potential therapeutic applications, guide future synthesis efforts, and outline key experimental validations.
Comparative Analysis of Anticancer Activity
Analogs of halogenated quinolines have shown significant potential as anticancer agents. Studies on closely related compounds, such as 6,8-dibromoquinoline and 6-bromo-3-hydroxyquinolin-2(1H)-one derivatives, provide valuable insights into the potential efficacy of this compound analogs. The introduction of bromine and chlorine at positions 6 and 8 is anticipated to enhance lipophilicity, potentially improving cell membrane permeability and target engagement.[2]
Table 1: Comparative Anticancer Activity of Halogenated Quinoline Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 | 5-Fluorouracil | - | [3] |
| HT29 (human colorectal adenocarcinoma) | 26.2 | [3] | |||
| HeLa (human cervical cancer) | 24.1 | [3] | |||
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 9.6 | 5-Fluorouracil | - | [3] |
| HT29 (human colorectal adenocarcinoma) | 5.45 | [3] | |||
| HeLa (human cervical cancer) | 7.8 | [3] | |||
| 6-chloro-pyrano[3,2-h]quinolone derivatives | MCF-7 (human breast adenocarcinoma) | 0.9 - 38.2 (mg/mL) | Colchicine | 6.1 (mg/mL) | [4] |
| HCT 116 (human colorectal carcinoma) | 1.3 - 45.5 (mg/mL) | 2.6 (mg/mL) | [4] | ||
| HepG2 (human liver cancer) | 0.7 - 44.5 (mg/mL) | 4.6 (mg/mL) | [4] | ||
| A549 (human lung carcinoma) | 1.23 - 36.7 (mg/mL) | 3.78 (mg/mL) | [4] |
Note: The data presented is for structurally related compounds and is intended to be indicative of the potential activity of this compound analogs.
Potential Mechanisms of Action in Oncology
The anticancer activity of quinoline derivatives is often attributed to their ability to inhibit key cellular signaling pathways involved in cancer progression.
Kinase Inhibition: Many quinoline-based compounds function as kinase inhibitors.[5] The this compound scaffold could potentially be developed to target various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[6][7] Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[8]
Topoisomerase Inhibition: Certain substituted quinolines have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.[7] By stabilizing the topoisomerase I-DNA complex, these compounds can induce DNA strand breaks, ultimately leading to cancer cell death.
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers. Quinoline derivatives have been shown to target components of this pathway, suggesting a potential mechanism for this compound analogs.[9]
Caption: Potential inhibition of RTK and PI3K signaling pathways by a this compound analog.
Comparative Analysis of Antimicrobial Activity
Halogenated quinolines have also demonstrated promising activity against a range of bacterial and fungal pathogens. The antimicrobial potential of this compound analogs can be inferred from studies on related compounds.
Table 2: Comparative Antimicrobial Activity of Halogenated Quinoline Analogs
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| 9-bromo substituted indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | Vancomycin | - | [10] |
| S. aureus ATCC25923 | 0.031 | Vancomycin | >16 | [10] | |
| MRSA ATCC43300 | 0.063 | Vancomycin | 1 | [10] | |
| N-methylbenzofuro[3,2-b]quinoline derivatives | Vancomycin-resistant E. faecium | 4 | Vancomycin | >64 | [10] |
| Quinoxaline derivatives | E. coli | 8 | Gentamycin | - | [11] |
| B. subtilis | 16 | Gentamycin | - | [11] | |
| C. albicans | 16 | Ketoconazole | - | [11] |
Note: The data presented is for structurally related compounds and is intended to be indicative of the potential activity of this compound analogs. MIC = Minimum Inhibitory Concentration.
Potential Mechanisms of Action in Microbiology
The antimicrobial effects of quinoline derivatives are often linked to the inhibition of essential bacterial enzymes.
DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a well-known class of quinoline-based antibiotics, act by inhibiting DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication, repair, and recombination. It is plausible that this compound analogs could be designed to target these enzymes.
Caption: A generalized experimental workflow for assessing the therapeutic potential of novel compounds.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic candidates. The following are generalized protocols for key experiments relevant to the evaluation of this compound analogs.
Synthesis of this compound Analogs
A general synthetic route would likely involve the Skraup synthesis or a modified Friedländer annulation starting from a suitably substituted aniline, such as 2-amino-3-bromo-5-chlorotoluene, followed by further functionalization. The precise methodology would need to be optimized for the desired analogs.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized this compound analogs are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial/Fungal Culture: The microbial strains are cultured in appropriate broth media to the mid-logarithmic phase.
-
Compound Dilution: The this compound analogs are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
While direct experimental data on this compound analogs is limited, the available literature on structurally related halogenated quinolines provides a strong rationale for their investigation as potential therapeutic agents. The comparative data suggests that this scaffold holds promise for the development of novel anticancer and antimicrobial drugs. Future research should focus on the synthesis of a diverse library of this compound analogs and their systematic evaluation through the experimental protocols outlined above to elucidate their structure-activity relationships and mechanisms of action. This will be crucial in determining their true therapeutic potential and identifying lead compounds for further preclinical and clinical development.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 6-Bromo-8-chloroquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring both personal and environmental safety. 6-Bromo-8-chloroquinoline, as a halogenated quinoline derivative, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its proper disposal, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves.[1][2] All manipulations of this compound should be performed in a well-ventilated area or a certified chemical fume hood to prevent the inhalation of any dust or vapors.[3][4]
In the event of a spill, the area should be evacuated and access restricted.[3] The spilled material should be contained using an inert absorbent material, such as sand or silica gel.[1] This mixture should then be carefully collected and placed into a designated, closed container for hazardous waste.[2][3] Do not allow the chemical to enter drains or surface water, as similar compounds are very toxic to aquatic life.[5][6]
Waste Classification and Segregation
This compound is classified as a halogenated organic compound. Therefore, it is imperative to segregate it from other chemical waste streams.[1] It must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1] Mixing this type of waste with non-halogenated organic solvents or aqueous solutions is strictly prohibited to ensure proper treatment and disposal.[1]
The following table summarizes the key disposal parameters for this compound and related materials.
| Item for Disposal | Waste Category | Recommended Container | Disposal Method |
| This compound (solid or in solution) | Halogenated Organic Waste | Designated, labeled, and sealed container for halogenated organic waste. | Via a licensed hazardous waste disposal company.[3] |
| Contaminated Labware (e.g., pipette tips, vials) | Halogenated Organic Waste | Designated, labeled, and sealed container for halogenated organic waste. | Via a licensed hazardous waste disposal company.[3] |
| Contaminated Absorbent Material (from spills) | Halogenated Organic Waste | Designated, labeled, and sealed container for halogenated organic waste. | Via a licensed hazardous waste disposal company.[3] |
| Contaminated Personal Protective Equipment (PPE) | Solid Hazardous Waste | Designated, properly labeled hazardous waste container. | Via a licensed hazardous waste disposal company.[3] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and certified professional waste disposal service.[1] Laboratories must strictly adhere to their institution's specific waste management protocols, as well as all local, state, and federal regulations.[3]
Experimental Protocol for Preparing Waste for Disposal:
-
Container Selection: Choose a chemically resistant container that has a secure, leak-proof lid.[1]
-
Labeling: The container must be unequivocally labeled as "Halogenated Organic Waste" and should explicitly list "this compound" as a constituent.[1]
-
Waste Collection: Carefully transfer the waste this compound, including any contaminated materials like absorbent pads or disposable labware, into the designated waste container.[1][3] It is advisable not to fill the container beyond 80% of its capacity to prevent overfilling and potential spills.[1]
-
Storage: The sealed waste container should be stored in a designated, well-ventilated, and secure waste accumulation area.[1] This area should be away from incompatible materials.
-
Documentation: Maintain a meticulous log of the accumulated waste, including the chemical name, quantity, and the date of accumulation.[1]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company.[1][3] Ensure that they are provided with complete documentation of the container's contents.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
